molecular formula C19H18N6O6 B12411585 Nicarbazin-d8

Nicarbazin-d8

Cat. No.: B12411585
M. Wt: 434.4 g/mol
InChI Key: UKHWDRMMMYWSFL-AGHVBCBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicarbazin-d8 is a useful research compound. Its molecular formula is C19H18N6O6 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H18N6O6

Molecular Weight

434.4 g/mol

IUPAC Name

1,3-bis(2,3,5,6-tetradeuterio-4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one

InChI

InChI=1S/C13H10N4O5.C6H8N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);3H,1-2H3,(H,7,8,9)/i1D,2D,3D,4D,5D,6D,7D,8D;

InChI Key

UKHWDRMMMYWSFL-AGHVBCBTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H].CC1=CC(=NC(=O)N1)C

Canonical SMILES

CC1=CC(=NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Nicarbazin-d8

This compound is the deuterium-labeled form of Nicarbazin, a synthetic compound widely used in the veterinary and agricultural sectors. The incorporation of deuterium, a stable isotope of hydrogen, makes this compound an invaluable tool in analytical chemistry, particularly for isotope dilution mass spectrometry. Its primary application is as an internal standard for the accurate quantification of Nicarbazin residues in various matrices, such as animal tissues, feed, and environmental samples.[1]

Nicarbazin itself is a molecular complex composed of two distinct molecules in a 1:1 molar ratio: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[2][3] While DNC is the biologically active component responsible for the compound's effects, HDP significantly enhances its absorption in the digestive tract.[2][4] Following ingestion, the complex dissociates, allowing the two components to be absorbed and metabolized independently.[4][5]

The deuterated analogue, specifically 1,3-bis(4-nitrophenyl-2,3,5,6-d4)urea (DNC-d8) complexed with HDP, shares the same chemical properties as its non-labeled counterpart but has a higher molecular weight. This mass difference is crucial for its use in mass spectrometry, where it can be distinguished from the native Nicarbazin, ensuring precise and reliable quantification.[1][6]

Primary Use of Nicarbazin

The non-deuterated form, Nicarbazin, has two main established uses:

  • Anticoccidial Agent in Poultry: For over half a century, Nicarbazin has been a highly effective feed additive for the prevention of coccidiosis in broiler chickens.[2][3] This parasitic disease, caused by protozoa of the genus Eimeria, can lead to significant economic losses in the poultry industry. Nicarbazin is active against several key Eimeria species, including E. tenella, E. necatrix, E. acervulina, E. maxima, and E. brunetti.[2][7] Its primary action is against the second-generation schizonts in the parasite's life cycle.[3]

  • Avian Contraceptive: Nicarbazin is also employed for the population control of certain bird species, such as feral pigeons and Canada geese.[4][5] When ingested by female birds, it interferes with egg formation, specifically the integrity of the vitelline membrane, which separates the yolk from the albumen.[3][4] This disruption leads to a significant reduction in egg hatchability, providing a non-lethal method for managing urban wildlife populations.[5][8]

Quantitative Data

The chemical and physical properties of this compound and its parent compound are summarized below for easy comparison.

PropertyThis compoundNicarbazin
Synonyms 1,3-bis(4-nitrophenyl-2,3,5,6-d4)urea compound with 4,6-dimethylpyrimidin-2-ol (1:1)[9]N,N′-Bis(4-nitrophenyl)urea—4,6-dimethylpyrimidin-2(1H)-one (1/1)[5]
Molecular Formula C₁₉H₁₀D₈N₆O₆[10]C₁₉H₁₈N₆O₆[2]
Molecular Weight 434.43 g/mol [10][11]426.39 g/mol [2]
Appearance White to off-white or yellow solid[9][10]Pale yellow powder[2]
Primary Component 4,4'-dinitrocarbanilide-d8 (DNC-d8)4,4'-dinitrocarbanilide (DNC)
Secondary Component 2-hydroxy-4,6-dimethylpyrimidine (HDP)2-hydroxy-4,6-dimethylpyrimidine (HDP)

Experimental Protocols

The most prominent use of this compound is as an internal standard in analytical methods. Below is a detailed methodology for the determination of Nicarbazin (measured as its marker residue, DNC) in chicken tissues using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of DNC in Chicken Tissue using DNC-d8 Internal Standard

This protocol is adapted from established methods for regulatory monitoring.[12][13][14]

1. Preparation of Reagents and Standards:

  • Mobile Phase A: To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid and 0.38 g of ammonium acetate. Mix thoroughly.[12][14]

  • Mobile Phase B: To 1000 mL of HPLC-grade methanol, add 1.0 mL of formic acid and 0.38 g of ammonium acetate. Mix thoroughly.[12][14]

  • Nicarbazin Stock Standard (1000 µg/mL DNC): Accurately weigh approximately 141.4 mg of Nicarbazin reference standard (compensating for purity to yield 100.0 mg of DNC) and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with N,N-dimethylformamide (DMF), using sonication for about 10 minutes to ensure complete dissolution.[12][14]

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in a 10 mL volumetric flask with DMF.[12][13]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile.[12][13]

  • Nicarbazin Calibration Curve Standards (25-2500 ng/mL): First, prepare a 10 µg/mL intermediate standard by diluting the Nicarbazin stock solution 100-fold with acetonitrile. From this intermediate solution, prepare a series of calibration standards by further dilution with acetonitrile.[12][14]

2. Sample Extraction:

  • Accurately weigh 5.00 g of homogenized chicken tissue (e.g., muscle, liver, skin with fat) into a 50 mL polypropylene centrifuge tube.[12]

  • Fortify the sample by adding 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.[12]

  • Add 10 g of anhydrous sodium sulfate to the tube to remove moisture.[12]

  • Add 20 mL of acetonitrile.

  • Homogenize the sample for 1-2 minutes.

  • Centrifuge the sample at approximately 4000 rpm for 10 minutes.

  • Transfer the supernatant (acetonitrile extract) to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 50°C.

  • Reconstitute the residue in 1.0 mL of a suitable solvent mixture (e.g., 80:20 water:acetonitrile).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size) is suitable.[14]

  • Gradient Elution: Use a gradient of Mobile Phase A (aqueous) and Mobile Phase B (organic) to achieve chromatographic separation.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

  • Monitoring: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect and quantify DNC and DNC-d8. The negative ions at m/z 301 for DNC and m/z 309 for DNC-d8 are typically monitored.[6]

  • Quantification: Determine the concentration of DNC in the sample by calculating the ratio of the DNC peak area to the DNC-d8 peak area and comparing this ratio to the calibration curve generated from the standards.[12]

Visualizations

Logical and Metabolic Pathways

Dissociation_and_Metabolism cluster_ingestion Ingestion & Dissociation cluster_fate Absorption & Excretion Ingestion Nicarbazin Complex (DNC + HDP) Ingested via Medicated Feed Dissociation Dissociation in Digestive Tract Ingestion->Dissociation Aqueous Environment DNC DNC (4,4'-dinitrocarbanilide) Active Component Dissociation->DNC HDP HDP (2-hydroxy-4,6-dimethylpyrimidine) Carrier Component Dissociation->HDP DNC_Absorb DNC Absorbed (Enhanced by HDP) DNC->DNC_Absorb Absorption HDP_Absorb HDP Absorbed HDP->HDP_Absorb Absorption DNC_Excrete Slowly Excreted (Mainly via Feces) DNC_Absorb->DNC_Excrete Metabolized in Liver HDP_Excrete Rapidly Excreted (Mainly via Urine) HDP_Absorb->HDP_Excrete Cleared by Kidneys Mechanism_of_Action cluster_coccidiostat Anticoccidial Action cluster_contraceptive Contraceptive Action DNC_C DNC Component Mitochondria Inhibition of Mitochondrial Electron Transport DNC_C->Mitochondria Proposed Mechanism Schizont Eimeria spp. Second-Generation Schizont Prevention Prevention of Coccidiosis Schizont->Prevention Leads to Mitochondria->Schizont Disrupts Development DNC_V DNC Component Vitelline Interferes with Vitelline Membrane Formation DNC_V->Vitelline Egg Developing Egg Yolk Vitelline->Egg Affects Hatchability Reduced Egg Hatchability Egg->Hatchability Results in Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample 1. Weigh Tissue Sample (e.g., 5.0 g chicken muscle) Spike 2. Spike with DNC-d8 Internal Standard (1.0 µg/mL) Sample->Spike Extract 3. Add Acetonitrile & Homogenize Spike->Extract Centrifuge 4. Centrifuge to Separate Supernatant Extract->Centrifuge Evaporate 5. Evaporate Extract to Dryness Centrifuge->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject Sample into LC-MS/MS Reconstitute->Inject Filtered Sample Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Detect 9. MS Detection (ESI-) Monitor DNC (m/z 301) & DNC-d8 (m/z 309) Separate->Detect Ratio 10. Calculate Peak Area Ratio (DNC / DNC-d8) Detect->Ratio Peak Area Data Curve 11. Compare Ratio to Calibration Curve Ratio->Curve Result 12. Determine DNC Concentration in Original Sample Curve->Result

References

The Pivotal Role of Nicarbazin-d8 in Modern Pharmacokinetic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Nicarbazin-d8 in pharmacokinetic studies. As the deuterated stable isotope-labeled internal standard for the active component of Nicarbazin, 4,4'-dinitrocarbanilide (DNC), this compound (DNC-d8) is indispensable for accurate and precise quantification of Nicarbazin in biological matrices. This document provides a comprehensive overview of its application, detailed experimental methodologies, and the underlying principles that make it a cornerstone of modern bioanalysis, particularly in the context of veterinary drug assessment.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound in pharmacokinetic studies is a direct application of the isotope dilution mass spectrometry (IDMS) principle. By introducing a known quantity of the stable isotope-labeled analog (this compound) into a sample at an early stage of analysis, it behaves nearly identically to the endogenous analyte (Nicarbazin) throughout extraction, purification, and ionization processes. Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification. This approach effectively mitigates matrix effects, which are a common challenge in the analysis of complex biological samples.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetic profile of Nicarbazin (DNC) and the performance of analytical methods utilizing this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of DNC in Chicken Plasma

Time (hours)Mean DNC Plasma Concentration (ng/mL)
0.5164.2
1303.2
2595.4
4456.8
8193.56
1249.92
247.96
362.18
4813.42
721.17

Data represents a study where chickens were administered a 35 mg/kg dose of Nicarbazin.[1]

Table 2: Performance Characteristics of an LC-MS/MS Method for DNC Quantification using DNC-d8

ParameterMatrixValue
RecoveryAnimal Feed88 - 101%
Relative Standard Deviation (RSD)Animal Feed< 8%
Limit of Detection (LOD)Chicken LiverNot Determined
Limit of Quantification (LOQ)Chicken Liver100 µg/kg
Linearity (r)Chicken Liver Extract0.9975

This data is compiled from method validation studies for the determination of Nicarbazin in animal feed and chicken tissues.[1][2]

Experimental Protocols

The following section details a typical experimental protocol for the quantification of Nicarbazin (as DNC) in chicken tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Preparation of Standard Solutions
  • Nicarbazin Stock Standard Solution (1000 µg/mL DNC component): Accurately weigh 141.4 mg of Nicarbazin reference standard (equivalent to approximately 100.0 mg DNC, compensated for purity) and transfer to a 100 mL volumetric flask. Dissolve in dimethylformamide (DMF) with the aid of sonication and dilute to volume with DMF.[3][4]

  • Nicarbazin Intermediate Standard Solution (10 µg/mL DNC component): Perform a 100-fold dilution of the Nicarbazin stock standard solution with acetonitrile (ACN).[3][4]

  • Nicarbazin Standard Curve Solutions: Prepare a series of dilutions from the nicarbazin intermediate standard solution with ACN to create a standard curve with concentrations ranging from 25 to 2500 ng/mL.[3][4]

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in DMF in a 10 mL volumetric flask and dilute to volume.[3][4]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[3][4]

Sample Preparation (Chicken Tissue)
  • Homogenization: Accurately weigh 5.00 ± 0.05 g of the ground tissue sample into a 50 mL conical polypropylene centrifuge tube.[3]

  • Internal Standard Spiking: Fortify all samples with 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.[3]

  • Extraction: Add 10 ± 1 g of anhydrous sodium sulfate to each tissue sample and mix thoroughly. Add 20 mL of ACN and vortex for 30 minutes.[3][4]

  • Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes.[3][4]

  • Supernatant Collection: Decant the supernatant into a separate 50 mL tube.

  • Re-extraction: Repeat the extraction step with another 20 mL of ACN and combine the supernatants.[3][4]

  • Final Volume Adjustment: Adjust the final volume of the combined extracts to 50 mL with ACN and mix thoroughly.[3][4]

  • Filtration: Filter the sample extract through a 0.22 µm filter into an LC vial for analysis.[3]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., Luna 5µm C18(2), 250 x 4.6 mm).[2]

    • Mobile Phase A: Water with 0.1% formic acid and 0.05 M ammonium acetate.[2][4]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid and 0.05 M ammonium acetate.[2][4]

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, hold for a period, and then return to the initial conditions to re-equilibrate the column.[4]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[2][5]

    • Monitoring Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions:

      • DNC: Precursor ion at m/z 301.0, with product ions at m/z 137.0 and 106.9.[4][5]

      • DNC-d8: Precursor ion at m/z 309.0 (or 308.7), with a product ion at m/z 140.6.[4][6]

    • Instrument Parameters: Dwell times, collision energies, and other parameters should be optimized for the specific instrument being used.[4][7]

Visualizing the Workflow

The following diagrams illustrate the logical and experimental workflows in which this compound plays a crucial role.

Pharmacokinetic_Study_Workflow cluster_preclinical Pre-clinical/Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase drug_admin Drug Administration (Nicarbazin) sample_collection Biological Sample Collection (e.g., Blood, Tissues) at Timed Intervals drug_admin->sample_collection is_addition Addition of Internal Standard (this compound) sample_collection->is_addition sample_prep Sample Preparation (Extraction, Cleanup) is_addition->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration & Ratio Calculation (Analyte/IS) lcms_analysis->peak_integration concentration_calc Concentration Determination (Using Calibration Curve) peak_integration->concentration_calc pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) concentration_calc->pk_modeling report Final Report pk_modeling->report

Caption: Logical workflow of a typical pharmacokinetic study.

Sample_Analysis_Workflow start Biological Sample (e.g., Tissue Homogenate) is_spike Spike with Known Amount of This compound (Internal Standard) start->is_spike extraction Solvent Extraction (e.g., with Acetonitrile) is_spike->extraction cleanup Centrifugation & Filtration extraction->cleanup lc_separation Liquid Chromatography (Separation on C18 Column) cleanup->lc_separation ms_detection Tandem Mass Spectrometry (Detection of DNC and DNC-d8) lc_separation->ms_detection data_processing Data Processing: - Peak Area Integration - Calculate Area Ratio (DNC/DNC-d8) ms_detection->data_processing quantification Quantification: Compare Ratio to Calibration Curve data_processing->quantification result Final Analyte Concentration quantification->result

Caption: Experimental workflow for sample analysis using an internal standard.

Conclusion

This compound is a vital tool in the field of pharmacokinetics, particularly for the regulatory monitoring of the veterinary drug Nicarbazin. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides the necessary accuracy, precision, and robustness for bioanalytical methods. The detailed protocols and workflows presented in this guide underscore the systematic approach required for reliable pharmacokinetic studies, ensuring data integrity and ultimately contributing to food safety and drug development.

References

The Gold Standard: A Technical Guide to Deuterium Labeling in Internal Standards for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the quantitative analysis of xenobiotics in biological matrices is a critical cornerstone. The accuracy and reliability of these measurements underpin crucial decisions in pharmacokinetics, pharmacodynamics, and toxicology. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the inherent variability of sample preparation and the phenomenon of matrix effects can significantly impact data quality. The use of an appropriate internal standard (IS) is paramount to mitigate these challenges, and stable isotope-labeled internal standards (SIL-ISs), particularly those incorporating deuterium, have proven to be the most effective solution.

This in-depth technical guide explores the core principles of deuterium labeling in internal standards, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their application, benefits, and practical implementation.

Core Principles of Deuterium-Labeled Internal Standards

A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] Due to the natural abundance of hydrogen in organic molecules and the relative ease and lower cost of incorporation, deuterium is the most commonly used isotope for this purpose.[2]

The fundamental principle behind the use of a SIL-IS is that it is chemically identical to the analyte.[1] This means it exhibits the same physicochemical properties, including polarity, pKa, and solubility. Consequently, during sample extraction, chromatography, and ionization in the mass spectrometer, the SIL-IS behaves virtually identically to the analyte.[2][3] Any loss of analyte during sample processing will be mirrored by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the analyte's signal due to matrix effects will be matched by the SIL-IS.[4] By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, accurate and precise quantification can be achieved, effectively normalizing for variations.[3]

Advantages of Deuterium-Labeled Internal Standards Over Analog Internal Standards

While structural analog internal standards (compounds with similar but not identical structures to the analyte) are sometimes used, they do not offer the same level of accuracy and robustness as SIL-ISs. The key advantages of deuterium-labeled internal standards include:

  • Co-elution with the Analyte: Ideally, the SIL-IS co-elutes with the analyte, meaning they experience the exact same matrix effects at the same time.[2] Structural analogs often have different retention times, leading to differential matrix effects and compromised data accuracy.[5]

  • Similar Extraction Recovery: Due to their identical chemical nature, the analyte and its deuterated counterpart have nearly identical extraction recoveries from complex biological matrices.[6]

  • Correction for Ion Suppression/Enhancement: The most significant advantage is the ability to compensate for matrix-induced ion suppression or enhancement, a major source of variability in LC-MS bioanalysis.[4]

The superior performance of SIL-ISs is not merely theoretical. The following table summarizes quantitative data from a study comparing the accuracy and precision of an LC-MS/MS assay for the tubulin inhibitor D-24851 using both an analogous internal standard and a deuterated internal standard.

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%)
Analog Internal Standard 1118.212.5
2115.48.9
5112.75.4
10108.94.1
20105.13.2
50103.52.8
100102.12.5
Deuterium-Labeled Internal Standard 1102.54.8
2101.83.5
5100.92.1
10100.41.8
20100.11.5
5099.81.3
10099.71.2

Table 1: Comparison of accuracy and precision data for the quantification of D-24851 using an analog versus a deuterium-labeled internal standard. Data compiled from Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.[5]

The data clearly demonstrates that the use of a deuterium-labeled internal standard results in significantly improved accuracy (closer to 100%) and precision (lower % coefficient of variation) across the entire concentration range.

Experimental Protocols

Synthesis of a Deuterium-Labeled Internal Standard: Deuterated Caffeine (Caffeine-d3)

This protocol describes a general method for the synthesis of caffeine-d3 (1,3,7-trimethyl-d3-xanthine) for use as an internal standard. The synthesis involves the methylation of theophylline using a deuterated methylating agent.

Materials:

  • Theophylline (1,3-dimethylxanthine)

  • Deuterated methyl iodide (CD₃I)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Addition of Theophylline: Slowly add a solution of theophylline (1 equivalent) in anhydrous DMF to the sodium hydride suspension while stirring. The reaction mixture will be stirred at room temperature for 30 minutes to allow for the formation of the theophylline anion.

  • Methylation: Cool the reaction mixture in an ice bath and add deuterated methyl iodide (1.2 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of distilled water.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure caffeine-d3.

  • Characterization: Confirm the identity and purity of the synthesized caffeine-d3 using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

LC-MS/MS Bioanalytical Method for the Quantification of Caffeine in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of caffeine in human plasma using caffeine-d3 as an internal standard.

Materials and Reagents:

  • Human plasma samples

  • Caffeine analytical standard

  • Caffeine-d3 internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of caffeine (1 mg/mL) in methanol.

    • Prepare a stock solution of caffeine-d3 (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions of caffeine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

    • Prepare a working internal standard solution of caffeine-d3 (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the caffeine-d3 internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate caffeine from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Caffeine: m/z 195.1 → 138.1

        • Caffeine-d3: m/z 198.1 → 141.1

      • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the caffeine and caffeine-d3 MRM transitions.

    • Calculate the peak area ratio of caffeine to caffeine-d3.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the caffeine standards.

    • Determine the concentration of caffeine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Concepts with Graphviz

Visual representations are invaluable for understanding complex workflows and pathways. The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of using deuterium-labeled internal standards.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Analyte Analyte in Biological Matrix Spiked_Sample Spiked Sample Analyte->Spiked_Sample IS Deuterium-Labeled Internal Standard IS->Spiked_Sample Extraction Extraction & Cleanup Spiked_Sample->Extraction Final_Extract Final Extract for LC-MS/MS Extraction->Final_Extract LC Liquid Chromatography Final_Extract->LC Injection MS Mass Spectrometry LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Quantification Accurate Quantification of Analyte Data->Quantification Calibration Curve

A typical bioanalytical workflow using a deuterium-labeled internal standard.

G Principle of compensation for variability using a deuterium-labeled IS. cluster_analyte Analyte cluster_is Deuterium-Labeled Internal Standard A_Extraction Extraction (Variable Recovery) A_Ionization Ionization (Matrix Effects) A_Extraction->A_Ionization IS_Extraction Extraction (Variable Recovery) A_Signal Analyte Signal (Variable) A_Ionization->A_Signal IS_Ionization Ionization (Matrix Effects) Ratio Peak Area Ratio (Analyte / IS) A_Signal->Ratio IS_Extraction->IS_Ionization IS_Signal IS Signal (Variable) IS_Ionization->IS_Signal IS_Signal->Ratio Result Consistent & Accurate Quantification Ratio->Result

Compensation for variability by a deuterium-labeled internal standard.

G Simplified Metabolic Pathway of Caffeine Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% Theobromine Theobromine Caffeine->Theobromine ~12% Theophylline Theophylline Caffeine->Theophylline ~4% Caffeine_d3 Caffeine-d3 (Internal Standard) LC-MS/MS\nDetection LC-MS/MS Detection Caffeine_d3->LC-MS/MS\nDetection Does not interfere with metabolism measurement Further Metabolism Further Metabolism Paraxanthine->Further Metabolism Theobromine->Further Metabolism Theophylline->Further Metabolism

References

An In-depth Technical Guide to Nicarbazin-d8 for Residue Analysis in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Nicarbazin-d8 as an internal standard for the quantitative analysis of nicarbazin residues in poultry tissues. Nicarbazin is a widely used coccidiostat in the poultry industry to control intestinal parasitic infections.[1][2] Its primary residue marker is 4,4'-dinitrocarbanilide (DNC).[1][3][4] To ensure food safety and regulatory compliance, robust and validated analytical methods are essential for monitoring DNC levels in poultry products.[5] The use of a stable isotope-labeled internal standard, such as this compound (specifically, the DNC-d8 component), is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[1][3][5]

This document details the established analytical methodologies, presents key quantitative performance data, and provides visual workflows to aid in the implementation of these techniques in a laboratory setting.

Quantitative Method Performance

The following tables summarize the performance characteristics of the analytical method for the determination of nicarbazin (measured as DNC) in various poultry tissues using DNC-d8 as an internal standard. The data is primarily based on the AOAC Official Method 2013.07, which has undergone extensive validation through multi-laboratory studies.[1][2]

Table 1: Method Recovery and Precision in Chicken Tissues [1][2]

TissueMean Relative Recovery (%)95% Confidence Interval (%)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)
Muscle90.483.8 - 97.55.47.9
Liver94.591.1 - 98.05.86.8
Kidney91.585.3 - 98.15.29.0
Skin with Fat94.589.2 - 100.18.98.9

Table 2: Method Detection and Quantification Limits

While specific LOD and LOQ values can vary between laboratories and instrumentation, the following provides a general expectation for modern LC-MS/MS methods.

ParameterTypical Range (µg/kg)Notes
Limit of Detection (LOD)0.2 - 1.5Varies by matrix and instrument sensitivity.[6][7]
Limit of Quantitation (LOQ)0.5 - 3.2The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[6][7]

Experimental Protocols

The following protocols are based on established and validated methods, such as AOAC 2013.07, for the analysis of nicarbazin residues in poultry tissues using DNC-d8 as an internal standard.[1][2]

Preparation of Standards
  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 10 mg of DNC-d8 standard.

    • Dissolve in a 10 mL volumetric flask with dimethylformamide (DMF).

    • Dilute to volume with DMF and mix thoroughly.[1][2]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL):

    • Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile (ACN).[1][2]

  • Nicarbazin (DNC) Stock Solution (1.0 mg/mL):

    • Prepare a stock solution of nicarbazin (based on DNC content) in a similar manner to the DNC-d8 stock solution.

  • Nicarbazin Intermediate and Standard Curve Solutions:

    • Prepare an intermediate standard solution (e.g., 10 µg/mL DNC) by diluting the stock solution with ACN.

    • From the intermediate solution, prepare a series of standard curve solutions in ACN to cover the desired analytical range (e.g., 25 to 2500 ng/mL).[1][2]

Sample Preparation and Extraction
  • Homogenization: Cryogenically homogenize poultry tissue samples to ensure uniformity.

  • Weighing: Accurately weigh 5.00 ± 0.05 g of homogenized tissue (1.00 ± 0.05 g for kidney) into a 50 mL polypropylene centrifuge tube.[1][2]

  • Internal Standard Fortification: Fortify all samples with a known amount of the DNC-d8 internal standard working solution (e.g., 200 µL for 5 g tissue, 40 µL for 1 g kidney).[1][2]

  • Dehydration: Add anhydrous sodium sulfate to the tissue sample (e.g., 10 ± 1 g for 5 g tissue, 2.0 ± 0.2 g for 1 g kidney) and mix.[1][2]

  • Extraction:

    • Add 20 mL of ACN to the tube.

    • Vortex mix for 30 minutes.[1][2]

    • Centrifuge at approximately 3000 rpm for 10 minutes.[1][2]

    • Decant the supernatant into a separate collection vessel.

    • Repeat the extraction step on the tissue pellet with a fresh aliquot of ACN and combine the supernatants.[1][2]

  • Final Volume Adjustment: Adjust the final volume of the combined extracts to 50 mL with ACN and mix thoroughly.[1][2]

  • Filtration: Filter the final extract through a 0.22 µm filter into an LC vial for analysis.[4]

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for analysis.[3]

  • Chromatography: Separation is typically achieved using a C18 reverse-phase column with a gradient elution program involving mobile phases such as water and acetonitrile, often with modifiers like formic acid or ammonium formate.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.[3][8]

    • Monitor the precursor-to-product ion transitions for both DNC and the DNC-d8 internal standard.

    • DNC Transitions: The deprotonated molecular ion [M-H]⁻ at m/z 301 is monitored, along with characteristic product ions at m/z 137 and 107.[3][8]

    • DNC-d8 Transition: The deprotonated molecular ion [M-H]⁻ for the internal standard is monitored at m/z 309.[3][8]

  • Quantification: Create a matrix-matched standard curve by fortifying blank poultry tissue extracts with the nicarbazin standard curve solutions.[1] The concentration of DNC in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

Visualizations

The following diagrams illustrate the key workflows and relationships in the residue analysis of nicarbazin in poultry.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization Homogenize Poultry Tissue Weighing Weigh Sample Homogenization->Weighing Fortification Spike with DNC-d8 Internal Standard Weighing->Fortification Dehydration Add Sodium Sulfate Fortification->Dehydration Add_ACN Add Acetonitrile Dehydration->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Re_extract Re-extract Pellet Centrifuge->Re_extract Repeat Extraction Combine_Supernatants Combine Supernatants Collect_Supernatant->Combine_Supernatants Re_extract->Combine_Supernatants Final_Volume Adjust to Final Volume Combine_Supernatants->Final_Volume Filter Filter Final_Volume->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Quantification Quantify using Matrix-Matched Curve LC_MSMS->Quantification

Caption: Workflow for Nicarbazin Residue Analysis in Poultry Tissue.

Logical_Relationship Nicarbazin Nicarbazin in Feed Poultry Poultry Consumption Nicarbazin->Poultry Residue DNC Residue in Tissue Poultry->Residue Analysis LC-MS/MS Analysis Residue->Analysis DNC_d8 DNC-d8 (Internal Standard) DNC_d8->Analysis Correction Factor Quantification Accurate Quantification Analysis->Quantification Food_Safety Food Safety Compliance Quantification->Food_Safety

Caption: Rationale for using DNC-d8 in Residue Analysis.

References

The Development and Application of Nicarbazin-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicarbazin, a complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), is a widely utilized veterinary drug for the prevention of coccidiosis in poultry.[1] Its extensive use necessitates robust and precise analytical methods for monitoring its residues in food products to ensure consumer safety. This technical guide provides an in-depth overview of Nicarbazin-d8, the deuterated analogue of the active component of Nicarbazin, and its critical role as an internal standard in quantitative analytical methodologies. We will delve into its development, proposed synthesis, physicochemical properties, and detailed experimental applications. Furthermore, this guide will explore the molecular mechanisms of Nicarbazin's action and illustrate the associated biological pathways.

Introduction to Nicarbazin and the Advent of this compound

Nicarbazin was first introduced in 1955 as a potent anticoccidial agent with broad-spectrum activity against various Eimeria species in chickens.[2] It exists as an equimolar complex of DNC, the biologically active component, and HDP, which enhances the absorption of DNC.[1] Upon oral administration, the complex dissociates, and the two components are absorbed and metabolized separately.[3] Due to concerns about potential residues in poultry products, highly sensitive and accurate analytical methods are required for regulatory monitoring.

The development of stable isotope-labeled internal standards has revolutionized quantitative analysis by mass spectrometry. This compound, specifically the deuterated version of the DNC component (DNC-d8), was developed to serve this purpose. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer while exhibiting nearly identical chemical and physical behavior during sample preparation and analysis. This ensures a more accurate and precise quantification by correcting for matrix effects and variations in instrument response.

Physicochemical and Quantitative Data

The properties of Nicarbazin and its deuterated analogue are summarized below. This data is essential for the development of analytical methods and for understanding the behavior of these compounds in biological systems.

PropertyNicarbazin (Complex)4,4'-Dinitrocarbanilide (DNC)4,4'-Dinitrocarbanilide-d8 (DNC-d8)
Molecular Formula C19H18N6O6C13H10N4O5C13D8H2N4O5
Molecular Weight 426.39 g/mol [4]302.25 g/mol [4]310.29 g/mol
CAS Number 330-95-0[4]587-90-61156508-87-0
Appearance Pale yellow powder[4]Yellow needlesSolid (White to off-white)[5]
Melting Point 265–275 °C[4]312 °C (decomposes)Not available
Solubility in Water Almost insoluble[4]< 0.02 mg/L[4]Not available
Log Kow Not applicable3.6 (pH 5–9)[4]Not available
Isotopic Enrichment Not applicableNot applicable≥98% (typical for commercial standards)[6]
Mass Shift Not applicableNot applicableM+8

Proposed Synthesis of 4,4'-Dinitrocarbanilide-d8 (DNC-d8)

While the precise, proprietary synthesis protocols for commercially available DNC-d8 are not publicly disclosed, a plausible synthetic route can be proposed based on established principles of organic chemistry, particularly the synthesis of ureas and methods for deuterium labeling of aromatic rings. The key would be to utilize a deuterated starting material.

A likely approach involves the reaction of deuterated p-nitroaniline with a carbonylating agent. One common method for synthesizing symmetrical ureas is the reaction of an amine with phosgene or a phosgene equivalent.

Proposed Reaction Scheme:

2 p-nitroaniline-d4 + COCl2 → 4,4'-dinitrocarbanilide-d8 + 2 HCl

Step-by-Step Proposed Protocol:

  • Preparation of Starting Material: The synthesis would commence with fully deuterated p-nitroaniline (p-nitroaniline-d4). This could be prepared by treating aniline with a deuterated acid, such as D2SO4 in D2O, to achieve H/D exchange on the aromatic ring, followed by nitration.

  • Reaction Setup: In a well-ventilated fume hood, a solution of p-nitroaniline-d4 in an inert, dry solvent (e.g., toluene or dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a system for neutralizing the HCl byproduct (e.g., a non-reactive base like pyridine or a gas scrubber). The reaction would be cooled in an ice bath.

  • Addition of Carbonylating Agent: A solution of phosgene (or a safer equivalent like triphosgene) in the same solvent is added dropwise to the cooled p-nitroaniline-d4 solution with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude DNC-d8 product is purified by recrystallization from a suitable solvent (e.g., ethanol or nitrobenzene) to yield the final product.

  • Characterization: The final product's identity and isotopic enrichment would be confirmed using techniques such as Mass Spectrometry (to confirm the M+8 mass shift) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the absence of proton signals in the aromatic region).

Mandatory Visualizations

G Proposed Synthesis Workflow for DNC-d8 start p-Nitroaniline-d4 (Deuterated Starting Material) reaction Reaction Vessel (Cooled, with stirring) start->reaction reagent Phosgene (COCl2) in an inert solvent reagent->reaction workup Filtration and Solvent Evaporation reaction->workup Reaction Completion purification Recrystallization workup->purification product Purified DNC-d8 purification->product analysis Characterization (MS, NMR) product->analysis

Caption: Proposed workflow for the synthesis of DNC-d8.

Mechanism of Action of Nicarbazin

The biological effects of Nicarbazin are primarily attributed to its DNC component. While its anticoccidial mechanism is thought to involve the disruption of the parasite's energy metabolism, possibly through the inhibition of mitochondrial electron transport, its effects on avian reproduction are more extensively studied and appear to be multifaceted.[3]

Nicarbazin's contraceptive effect is mainly due to the interference with the formation of the vitelline membrane, which separates the yolk from the albumen in the egg.[7] This leads to mottled yolks and reduced hatchability. Recent research has shed light on several potential molecular mechanisms:

  • Increased Lipoprotein Lipase (LL) Activity: Nicarbazin has been shown to increase the activity of lipoprotein lipase, which could alter lipid metabolism and yolk formation.

  • Calcium Ionophore Activity: The HDP component of Nicarbazin acts as a calcium ionophore, increasing intracellular calcium levels. This can disrupt numerous cellular signaling processes crucial for embryonic development.

  • Inhibition of Transglutaminase Activity: The DNC component inhibits transglutaminase, an enzyme involved in protein cross-linking, which is essential for the proper formation of the vitelline membrane.

  • Alteration of Vitellogenin Phosphorylation: Nicarbazin can affect the phosphorylation state of vitellogenin, a key yolk precursor protein.

Mandatory Visualizations

G Signaling Pathways of Nicarbazin's Reproductive Effects nicarbazin Nicarbazin (DNC + HDP) dnc DNC Component nicarbazin->dnc hdp HDP Component nicarbazin->hdp tg Transglutaminase dnc->tg Inhibits ll Lipoprotein Lipase dnc->ll Increases Activity vtg Vitellogenin Phosphorylation dnc->vtg Alters ca Intracellular Ca2+ hdp->ca Increases vm Vitelline Membrane Formation tg->vm Required for yolk Yolk Formation ll->yolk Involved in ca->vm Disrupts Signaling vtg->yolk Precursor for hatch Reduced Egg Hatchability vm->hatch yolk->hatch

Caption: Molecular targets of Nicarbazin in avian reproduction.

Experimental Protocols: Application of this compound in Residue Analysis

This compound is primarily used as an internal standard for the quantification of DNC in biological matrices, such as chicken tissues (muscle, liver) and eggs, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Standard Solutions
  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 10 mg of DNC-d8 standard.

    • Dissolve in dimethylformamide (DMF) in a 10 mL volumetric flask.

    • Dilute to volume with DMF and mix thoroughly. Store at -20°C.

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL):

    • Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile (ACN).

    • For example, transfer 10 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with ACN. This solution is used to spike samples.

  • Nicarbazin (DNC) Stock Standard Solution (1000 µg/mL DNC component):

    • Accurately weigh an amount of Nicarbazin reference standard equivalent to 100.0 mg of DNC (compensating for purity).

    • Transfer to a 100 mL volumetric flask.

    • Dissolve with sonication in DMF and dilute to volume with DMF.

  • Nicarbazin Standard Curve Solutions:

    • Prepare an intermediate standard solution (e.g., 10 µg/mL DNC) by diluting the stock solution with ACN.

    • Perform serial dilutions of the intermediate solution with ACN to create a standard curve covering the expected concentration range of the samples (e.g., 25, 50, 125, 500, 1250, and 2500 ng/mL).

Sample Preparation and Extraction
  • Homogenization: Homogenize the tissue or egg sample to ensure uniformity.

  • Weighing: Accurately weigh a representative portion of the homogenized sample (e.g., 5.0 g of muscle or 1.0 g of liver) into a centrifuge tube.

  • Spiking with Internal Standard: Fortify the sample with a known amount of the DNC-d8 internal standard working solution (e.g., 200 µL of 1.0 µg/mL solution).

  • Extraction:

    • Add an extraction solvent, typically acetonitrile (ACN).

    • Add a salt, such as anhydrous sodium sulfate, to aid in water removal and extraction efficiency.

    • Vortex or shake vigorously for an extended period (e.g., 30 minutes).

    • Centrifuge at high speed (e.g., 3000 rpm for 10 minutes) to separate the solid and liquid phases.

  • Supernatant Collection: Decant the supernatant (the ACN layer containing the DNC and DNC-d8) into a clean tube.

  • Re-extraction (Optional but Recommended): Re-extract the tissue pellet with another portion of ACN to maximize recovery, and combine the supernatants.

  • Final Preparation: Adjust the final volume of the combined extracts with ACN. The extract may be filtered through a syringe filter (e.g., 0.22 µm PTFE) into an LC vial prior to analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Separation: A C18 reverse-phase column is typically used to separate DNC from other matrix components. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometric Detection: The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transition for DNC: Precursor ion (m/z 301) → Product ions (e.g., m/z 137, 107).

    • MRM Transition for DNC-d8: Precursor ion (m/z 309) → Product ion(s).

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the DNC to the peak area of the DNC-d8 against the concentration of the DNC standards. The concentration of DNC in the unknown samples is then calculated from this curve.

Mandatory Visualizations

G Experimental Workflow for Nicarbazin Residue Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenize 1. Homogenize Tissue/Egg Sample weigh 2. Weigh Sample homogenize->weigh spike 3. Spike with DNC-d8 Internal Standard weigh->spike extract 4. Extract with Acetonitrile spike->extract centrifuge 5. Centrifuge extract->centrifuge collect 6. Collect Supernatant centrifuge->collect filter 7. Filter into LC Vial collect->filter inject 8. Inject Sample Extract filter->inject separate 9. Chromatographic Separation (C18) inject->separate detect 10. MS/MS Detection (MRM) separate->detect quantify 11. Quantification using Area Ratios (DNC/DNC-d8) detect->quantify

Caption: Workflow for Nicarbazin residue analysis using DNC-d8.

Conclusion

This compound is an indispensable tool in the field of veterinary drug residue analysis. Its development as a stable isotope-labeled internal standard has significantly improved the accuracy and reliability of methods for quantifying Nicarbazin (DNC) in food products. While detailed synthetic procedures are proprietary, a chemically sound pathway can be proposed. Understanding the multifaceted mechanism of action of Nicarbazin provides a basis for assessing its biological impact and for the development of future anticoccidial agents. The detailed experimental protocols provided in this guide offer a practical framework for researchers and analytical scientists working to ensure the safety of the food supply.

References

Preliminary Investigation of Nicarbazin-d8 Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicarbazin is a widely utilized veterinary drug for the prevention of coccidiosis in poultry.[1][2][3] Its extensive use necessitates robust and accurate analytical methods for monitoring its residues in animal-derived food products to ensure consumer safety.[1][4] Nicarbazin-d8, a deuterium-labeled analog of the active component of nicarbazin, serves as a critical internal standard in such analytical methodologies.[5][6][7] This technical guide provides an in-depth overview of the primary application of this compound, detailing the analytical protocols, quantitative data, and the metabolic fate of the parent compound, Nicarbazin.

Nicarbazin is a complex of two molecules: 4,4′-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[3][4][8] DNC is the biologically active component responsible for the anticoccidial effect.[4][8] In the intestinal tract of animals, nicarbazin dissociates into DNC and HDP.[3][8][9] DNC is the more persistent and therefore serves as the marker residue for monitoring.[1][8] this compound is specifically the deuterium-labeled form of DNC and is used to enhance the accuracy of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[6][10]

Core Application: Internal Standard in Analytical Chemistry

The principal application of this compound is as an internal standard for the precise quantification of nicarbazin residues in various matrices, primarily in animal tissues and feed.[5][6] Its use is integral to methods that employ isotope dilution mass spectrometry, a technique that significantly improves the accuracy and reproducibility of results by correcting for matrix effects and variations in sample preparation and instrument response.[6]

Analytical Methodology: AOAC Official Method 2013.07

A key validated method for the determination of nicarbazin residues is the AOAC Official Method 2013.07, which utilizes LC-MS/MS for the analysis of the DNC component in chicken tissues.[1][11][12]

Quantitative Data Summary

The performance of the analytical method using this compound as an internal standard has been rigorously evaluated. The following tables summarize the key quantitative data from validation studies.

Table 1: Standard Curve Concentrations for Nicarbazin Analysis [1][11][12]

Standard LevelConcentration (ng/mL)
125
250
3125
4500
51250
62500

Table 2: Method Performance for DNC Determination in Chicken Tissues [11][12]

TissueRelative Recovery (%) (95% CI)Repeatability (RSDr %) (95% CI)Reproducibility (RSDR %)
Muscle90.4 (83.8 to 97.5)5.4 (3.8 to 9.2)7.9
Liver94.5 (91.1 to 98.0)5.8 (4.1 to 9.9)6.8
Kidney91.5 (85.3 to 98.1)5.2 (3.7 to 8.8)9.0
Skin with Fat94.5 (89.2 to 100.1)8.9 (6.3 to 15.1)8.9

Experimental Protocols

Preparation of Standard Solutions

A detailed protocol for the preparation of standard solutions is crucial for accurate quantification.

  • Nicarbazin Stock Standard Solution (1000 µg/mL DNC component): Accurately weigh the nicarbazin reference standard and dissolve it in dimethylformamide (DMF) to achieve a final concentration equivalent to 1000 µg/mL of the DNC component.[11][12]

  • Nicarbazin Intermediate Standard Solution (10 µg/mL DNC component): Perform a 100-fold dilution of the nicarbazin stock standard solution with acetonitrile (ACN).[1][11][12]

  • Nicarbazin Standard Curve Solutions: Prepare a series of dilutions from the nicarbazin intermediate standard solution with ACN to create a standard curve with concentrations of 25, 50, 125, 500, 1250, and 2500 ng/mL.[1][11][12]

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in DMF in a 10 mL volumetric flask.[1][11]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[11]

Sample Preparation and Extraction from Chicken Tissue

The following protocol outlines the extraction of nicarbazin residues from chicken tissue samples.

  • Sample Homogenization: Homogenize the tissue sample.

  • Internal Standard Fortification: Fortify all samples with a known amount of the DNC-d8 internal standard working solution.[1]

  • Dehydration: Add anhydrous sodium sulfate to the tissue sample and mix thoroughly to create a crumbly or pasty homogenate.[1]

  • Extraction: Add ACN to the sample and mix using a multi-tube vortex mixer for 30 minutes.[1]

  • Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes.[1][11]

  • Supernatant Collection: Decant the supernatant into a separate vessel.[1][11]

  • Re-extraction: Repeat the extraction step with the tissue pellet and combine the supernatants.[1][11]

  • Final Volume Adjustment: Adjust the final volume of the combined supernatants to 50 mL with ACN and mix thoroughly.[1][11]

  • Filtration: Filter the samples into LC vials for analysis.[1][11]

LC-MS/MS Analysis

The prepared samples are then analyzed by liquid chromatography with tandem mass spectrometry.

  • Mobile Phase A: Water with 1.0 mL/L formic acid and 0.38 g/L ammonium acetate.[11][12]

  • Mobile Phase B: Methanol with 1.0 mL/L formic acid and 0.38 g/L ammonium acetate.[11][12]

  • Detection: The analysis is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM). The negative ions at m/z 301 for DNC and m/z 309 for DNC-d8 are monitored.[10]

Visualizations

Metabolic Fate of Nicarbazin

Metabolic Pathway of Nicarbazin Nicarbazin Nicarbazin Complex (DNC + HDP) Intestinal_Tract Intestinal Tract Nicarbazin->Intestinal_Tract Oral Administration DNC 4,4'-dinitrocarbanilide (DNC) (Active Component) Intestinal_Tract->DNC Dissociation HDP 2-hydroxy-4,6-dimethylpyrimidine (HDP) Intestinal_Tract->HDP Dissociation Absorption Absorption DNC->Absorption Excretion_Feces Excretion via Feces (Slower) DNC->Excretion_Feces HDP->Absorption Excretion_Urine Excretion via Urine (Rapid) HDP->Excretion_Urine Bloodstream Bloodstream Absorption->Bloodstream Bloodstream->DNC Bloodstream->HDP

Caption: Metabolic breakdown of Nicarbazin in the gastrointestinal tract.

Analytical Workflow for Nicarbazin Residue Analysis

Analytical Workflow for Nicarbazin Residue Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Tissue Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Fortification Fortification with this compound Homogenization->Fortification Extraction Extraction with ACN Fortification->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration Supernatant_Collection->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

References

Methodological & Application

Application Notes and Protocols for the Use of Nicarbazin-d8 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nicarbazin-d8 as an internal standard in the quantitative analysis of nicarbazin by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a best practice in analytical chemistry, enhancing the accuracy, precision, and reliability of quantitative results by compensating for variations in sample preparation and instrument response.[1][2][3][4][5]

Nicarbazin is an anticoccidial drug used in poultry production.[6][7][8] Its residue in edible tissues is monitored to ensure food safety.[8][9] The marker residue for nicarbazin is 4,4'-dinitrocarbanilide (DNC).[6][10][11] Consequently, analytical methods focus on the determination of DNC, and this compound (specifically, the deuterated form of DNC, DNC-d8) is employed as the internal standard.[10][11][12][13]

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the beginning of the extraction process.[10][14] Since this compound is chemically identical to the analyte (Nicarbazin), it experiences the same losses during sample preparation and variations in ionization efficiency during mass spectrometric detection.[1][2][3] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.

Experimental Workflow Overview

The general workflow for the analysis of nicarbazin using this compound as an internal standard involves sample preparation (extraction and clean-up), followed by LC-MS/MS analysis and data processing.

LC-MS/MS Workflow for Nicarbazin Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Chicken Tissue) Spike Spike with this compound Internal Standard Sample->Spike Extraction Extraction with Organic Solvent (e.g., Acetonitrile) Spike->Extraction Cleanup Sample Clean-up (e.g., Filtration) Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Quantification Quantification using Analyte/IS Ratio MSMS->Quantification Result Final Concentration Result Quantification->Result

Caption: General experimental workflow for the quantitative analysis of nicarbazin using this compound as an internal standard by LC-MS/MS.

Protocol 1: Determination of Nicarbazin in Chicken Tissues

This protocol is adapted from established methods for the analysis of nicarbazin residues in poultry tissues.[10][11]

1. Materials and Reagents

  • Nicarbazin analytical standard

  • This compound (DNC-d8) internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Dimethylformamide (DMF)

  • Formic acid (FA)

  • Ammonium acetate (NH4OAc)

  • Anhydrous sodium sulfate

  • Water, deionized or Milli-Q grade

2. Standard Solution Preparation

  • Nicarbazin Stock Standard Solution (1000 µg/mL DNC): Accurately weigh the equivalent of 100.0 mg of the DNC component of the nicarbazin reference standard and dissolve it in DMF in a 100 mL volumetric flask.[10]

  • Nicarbazin Intermediate Standard Solution (10 µg/mL DNC): Perform a 100-fold dilution of the stock standard solution with ACN.[10]

  • Nicarbazin Working Standard Solutions: Prepare a series of working standards by diluting the intermediate standard solution with ACN to achieve concentrations ranging from 25 to 2500 ng/mL.[10]

  • This compound Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in DMF in a 10 mL volumetric flask.[10]

  • This compound Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[10][11]

3. Sample Preparation

  • Weigh 5.00 ± 0.05 g of homogenized chicken muscle tissue into a 50 mL polypropylene centrifuge tube.[10]

  • Fortify the sample with 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.[10]

  • Add 10 ± 1 g of anhydrous sodium sulfate to the sample.[10]

  • Add 20 mL of ACN and vortex for 30 minutes.[10]

  • Centrifuge at approximately 3000 rpm for 10 minutes.[10]

  • Decant the supernatant into a separate 50 mL tube.

  • Re-extract the tissue pellet with another 20 mL of ACN and combine the supernatants.[10]

  • Adjust the final volume of the combined extracts to 50 mL with ACN.[10]

  • Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.[10]

4. LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

    • Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate[10]

    • Gradient: A suitable gradient to achieve separation of DNC from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry:

    • Ionization Mode: Negative Ion Electrospray (ESI-)[10][12][13]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Nicarbazin (DNC)301.0136.7106.9
This compound (DNC-d8)308.7140.6-

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.[10]

5. Quantification

Prepare a matrix-matched calibration curve by spiking blank tissue extracts with known concentrations of nicarbazin standards.[10] Calculate the ratio of the peak area of the nicarbazin quantifier ion to the peak area of the this compound internal standard. Plot this ratio against the concentration of the standards to generate a calibration curve. The concentration of nicarbazin in the samples is then determined from this curve.

Protocol 2: Determination of Nicarbazin in Animal Feed

This protocol is a general guide based on published methods for analyzing nicarbazin in feed samples.[15][16]

1. Materials and Reagents

  • Same as Protocol 1.

2. Standard Solution Preparation

  • Same as Protocol 1.

3. Sample Preparation

  • Grind the feed sample to a fine powder.

  • Weigh 10 g of the ground sample into a 125 mL polyethylene bottle.[16]

  • Add 1 mL of the 1 µg/mL DNC-d8 internal standard working solution.[16]

  • Add 50 mL of methanol and shake mechanically for 30 minutes.[16]

  • Centrifuge the sample.

  • Take an aliquot of the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase.[16]

  • Filter the reconstituted solution into an LC vial for analysis.

4. LC-MS/MS Parameters

  • Similar to Protocol 1, with potential modifications to the LC gradient to account for the different sample matrix.

5. Quantification

  • A solvent-based calibration curve can be used, or for higher accuracy, a matrix-matched calibration curve can be prepared using blank feed extract.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods using this compound as an internal standard.

MatrixFortification LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Chicken Muscle200 µg/kg90.47.9 (RSDR)[10]
Chicken Liver100, 200, 300 µg/kg92-118< 15[17]
Eggs10, 30, 100 µg/kg86-110< 15[17]
Animal Feed0.1 - 100 mg/kg88-101< 8[15][16]

RSDR: Relative Standard Deviation for Reproducibility

Visualization of the Analyte and Internal Standard

The chemical structures of DNC and its deuterated internal standard, DNC-d8, are shown below. The deuterium atoms in DNC-d8 increase its mass without significantly altering its chemical properties.

Caption: Chemical structures of 4,4'-dinitrocarbanilide (DNC) and its deuterated internal standard (DNC-d8).

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of nicarbazin residues in various matrices by LC-MS/MS. The protocols and data presented here serve as a valuable resource for researchers and analytical laboratories involved in food safety and drug residue analysis. The stable isotope-labeled internal standard effectively compensates for matrix effects and variations in the analytical procedure, leading to high-quality quantitative data.[1][2][4]

References

Application Note: Analysis of Nicarbazin in Poultry Samples using an Isotope Dilution Method with Nicarbazin-d8

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nicarbazin is a widely used coccidiostat in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for nicarbazin in poultry products to ensure consumer safety.[3][4] The marker residue for nicarbazin is 4,4'-dinitrocarbanilide (DNC), which is the more persistent component of the nicarbazin molecule.[5][6][7][8] This application note details a robust and sensitive method for the quantitative analysis of nicarbazin (as DNC) in various poultry matrices, including muscle, liver, kidney, skin with adhering fat, and eggs. The method utilizes an isotope dilution technique with Nicarbazin-d8 (as DNC-d8) as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification.

Principle

The analytical method involves the extraction of nicarbazin from the sample matrix using acetonitrile.[3][5][6] this compound is added as an internal standard prior to extraction to compensate for matrix effects and variations in recovery during sample preparation.[3][5][6] The extract is then clarified and diluted for analysis by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a matrix-matched calibration curve.[5]

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), N,N-Dimethylformamide (DMF), Hexane (all HPLC grade or higher).[3][6]

  • Reagents: Anhydrous sodium sulfate (Na₂SO₄), Formic acid (FA), Ammonium acetate (NH₄OAc).[6]

  • Standards: Nicarbazin reference standard, this compound (DNC-d8) internal standard.[3][6]

  • Equipment: Homogenizer (e.g., Ultra-Turrax), vortex mixer, centrifuge, analytical balance, volumetric flasks, pipettes, 50 mL polypropylene centrifuge tubes, syringe filters (0.22 µm PTFE).

2. Standard Solution Preparation

  • Nicarbazin Stock Standard Solution (1000 µg/mL DNC): Accurately weigh the equivalent of 100.0 mg of DNC from the nicarbazin reference standard, considering its purity. Dissolve in DMF in a 100 mL volumetric flask, sonicate for approximately 10 minutes, and dilute to volume with DMF.[6]

  • Nicarbazin Intermediate Standard Solution (10 µg/mL DNC): Perform a 100-fold dilution of the nicarbazin stock standard solution with acetonitrile.[5][6]

  • Nicarbazin Standard Curve Solutions (25, 50, 125, 500, 1250, and 2500 ng/mL): Prepare a series of dilutions from the nicarbazin intermediate standard solution with acetonitrile.[5][6]

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in DMF in a 10 mL volumetric flask and dilute to volume.[5][6]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile.[5][6][7]

3. Sample Preparation

  • Homogenization: Cryogenically homogenize tissue samples with anhydrous sodium sulfate to create a fine, uniform powder. This minimizes multiple freeze-thaw cycles.[6]

  • Extraction:

    • Weigh 5.00 ± 0.05 g of the homogenized sample (1.00 ± 0.05 g for kidney) into a 50 mL conical polypropylene centrifuge tube.[5][6][7]

    • Fortify all samples with 200 µL (40 µL for kidney) of the 1.0 µg/mL DNC-d8 internal standard working solution.[5][6][7]

    • Add 10 ± 1 g of anhydrous sodium sulfate (2.0 ± 0.2 g for kidney).[5][6][7]

    • Add 20 mL of acetonitrile.[5]

    • Vortex mix for 30 minutes.[5]

    • Centrifuge at approximately 3000 rpm for 10 minutes.[5][6]

    • Decant the supernatant into a separate 50 mL centrifuge tube.[5][6]

    • Re-extract the tissue pellet with another 20 mL of acetonitrile and combine the supernatants.[5][6]

  • Cleanup (Optional, for high-fat matrices):

    • Evaporate the combined supernatant under a gentle stream of nitrogen at 45°C.[3]

    • Reconstitute the residue in 2 mL of water:acetonitrile (1:1 v/v) and 2 mL of hexane.[3]

    • Vortex for 10 minutes and centrifuge.

    • The lower aqueous layer is collected for analysis.[9]

  • Final Preparation:

    • Adjust the final volume of the combined supernatant to 50 mL with acetonitrile.[5]

    • For matrix-matched calibration, add 1.0 mL of each nicarbazin standard curve solution to separate blank matrix extracts.[5][6]

    • Filter an aliquot of the final extract through a 0.22 µm PTFE syringe filter into an LC vial for analysis.[1][5]

4. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with a negative electrospray ionization (ESI-) source.[4]

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm) is suitable.[6]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid and 0.38 g/L Ammonium Acetate.[6][7]

    • B: Methanol with 0.1% Formic Acid and 0.38 g/L Ammonium Acetate.[6][7]

  • Gradient: A suitable gradient elution should be optimized to ensure good separation of the analytes from matrix components.

  • MS/MS Parameters: Monitor the transitions for DNC and DNC-d8 in negative ion mode.[9][10]

Data Presentation

Table 1: LC-MS/MS Parameters for Nicarbazin (DNC) and this compound (DNC-d8)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
DNC301.0136.7107.0
DNC-d8309.0140.6-

Note: Specific product ions may vary slightly depending on the instrument and optimization.[9][10][11]

Table 2: Performance Characteristics of the Method

ParameterChicken MuscleChicken LiverEggsReference
Limit of Detection (LOD) --0.1 µg/kg[1]
Limit of Quantitation (LOQ) 4.1 µg/kg2.5 µg/kg0.3 µg/kg[1][4]
Average Recovery (%) 90.1 - 105.290.494.0 - 103.7[1][6]
Relative Standard Deviation (%) 3.0 - 8.15.4 - 7.93.1 - 14.4[1][6]

Visualizations

Sample_Preparation_Workflow cluster_sample Sample Weighing and Fortification cluster_extraction Extraction cluster_reextraction Re-extraction cluster_final Final Preparation weigh Weigh Homogenized Sample (5g) add_is Add this compound Internal Standard weigh->add_is add_na2so4 Add Anhydrous Sodium Sulfate add_is->add_na2so4 add_acn1 Add Acetonitrile (20 mL) add_na2so4->add_acn1 vortex Vortex (30 min) add_acn1->vortex centrifuge1 Centrifuge (10 min) vortex->centrifuge1 decant1 Decant Supernatant centrifuge1->decant1 add_acn2 Add Acetonitrile (20 mL) to Pellet decant1->add_acn2 vortex2 Vortex and Centrifuge add_acn2->vortex2 combine Combine Supernatants vortex2->combine adjust_vol Adjust to 50 mL with Acetonitrile combine->adjust_vol filter Filter (0.22 µm PTFE) adjust_vol->filter lcms LC-MS/MS Analysis filter->lcms

Figure 1: Workflow for the extraction of Nicarbazin from poultry tissues.

Logical_Relationship cluster_quantification Quantitative Analysis dnc Nicarbazin (DNC) (Analyte) peak_ratio Peak Area Ratio (DNC / DNC-d8) dnc->peak_ratio dnc_d8 This compound (DNC-d8) (Internal Standard) dnc_d8->peak_ratio cal_curve Matrix-Matched Calibration Curve peak_ratio->cal_curve Comparison concentration Final Concentration (µg/kg) cal_curve->concentration

Figure 2: Logic diagram for the quantification of Nicarbazin using an internal standard.

References

Application Note: A Robust Quantitative Assay for Nicarbazin (DNC) in Poultry Tissue using Nicarbazin-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nicarbazin in poultry tissue. Nicarbazin's marker residue, 4,4'-dinitrocarbanilide (DNC), is the target analyte for this assay.[1] The protocol employs Nicarbazin-d8 (DNC-d8) as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[2][3] The method involves a straightforward solvent extraction of the tissue, followed by direct analysis. This approach is suitable for researchers in drug development, food safety, and veterinary science requiring a reliable method for monitoring Nicarbazin residues.

1. Introduction

Nicarbazin is a widely used veterinary drug for the prevention of coccidiosis in poultry.[4][5] It is an equimolar complex of two components: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[5][6][7][8] Upon ingestion, the complex dissociates, and the DNC component, which possesses the anticoccidial activity, is absorbed.[7][8] Due to its persistence relative to HDP, DNC is the internationally recognized marker residue for monitoring Nicarbazin levels in edible tissues.[1][9][10] Regulatory bodies worldwide have established maximum residue limits (MRLs) for Nicarbazin in food products, necessitating sensitive and accurate quantitative methods for surveillance and safety assessment.[3]

The use of a stable isotope-labeled internal standard, such as this compound (DNC-d8), is critical for robust bioanalytical assays.[7][11] DNC-d8 shares near-identical physicochemical properties with the target analyte, ensuring it behaves similarly during extraction and ionization, thereby providing superior correction for analytical variability. This application note provides a comprehensive protocol for a quantitative LC-MS/MS assay using this compound, from sample preparation to data analysis.

2. Mechanism of Action

The anticoccidial activity of Nicarbazin is attributed to its DNC component.[6][7] While the exact mechanism is not fully elucidated, it is believed that DNC primarily targets the second-generation schizonts in the life cycle of the Eimeria parasite.[5][12] Evidence suggests that DNC acts as an uncoupler of mitochondrial oxidative phosphorylation within the parasite.[6] This disruption of the mitochondrial proton gradient inhibits ATP synthesis, leading to a critical energy deficit and ultimately, the death of the parasite.

cluster_host Host Cell cluster_parasite Coccidia Parasite Nicarbazin Nicarbazin DNC DNC Nicarbazin->DNC Dissociation HDP HDP Nicarbazin->HDP Mitochondrion Mitochondrion DNC->Mitochondrion Enters Parasite & Targets Mitochondria ATP_Depletion ATP Depletion Mitochondrion->ATP_Depletion Disrupts Oxidative Phosphorylation Death Parasite Death ATP_Depletion->Death

Caption: Nicarbazin's mechanism of action.

3. Experimental Protocols

This section provides a detailed methodology for the quantification of DNC in poultry tissue using DNC-d8 as an internal standard.

Experimental Workflow

The overall workflow consists of sample homogenization, fortification with the internal standard, solvent extraction, and subsequent analysis by LC-MS/MS.

start Start sample 1. Weigh 5g of homogenized tissue start->sample is_spike 2. Fortify with This compound (IS) sample->is_spike extraction 3. Add Acetonitrile (ACN) & Sodium Sulfate is_spike->extraction vortex 4. Vortex Mix (30 min) extraction->vortex centrifuge 5. Centrifuge (10 min @ 3000 rpm) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant reextract 7. Re-extract Pellet with ACN supernatant->reextract combine 8. Combine Supernatants supernatant->combine reextract->centrifuge adjust 9. Adjust final volume to 50 mL with ACN combine->adjust filter 10. Filter extract into LC vial adjust->filter analysis 11. LC-MS/MS Analysis filter->analysis end End analysis->end

Caption: Quantitative assay workflow.

Materials and Reagents

  • Standards: Nicarbazin (DNC component) and this compound (DNC-d8) reference standards.

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Dimethylformamide (DMF), Formic Acid (FA), Deionized Water.

  • Reagents: Ammonium Acetate (NH₄OAc), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Consumables: 50 mL polypropylene centrifuge tubes, 2 mL LC vials, 0.22 µm syringe filters.

  • Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, pipettes, LC-MS/MS system.

Standard Solution Preparation

  • Nicarbazin Stock (1000 µg/mL DNC): Accurately weigh the equivalent of 100.0 mg of DNC (compensating for purity and the weight of the HDP component if starting with the Nicarbazin complex) into a 100 mL volumetric flask. Dissolve and bring to volume with DMF.[9][13]

  • This compound Stock (1000 µg/mL DNC-d8): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask using DMF.[9][13]

  • Intermediate Standard (10 µg/mL DNC): Perform a 100-fold dilution of the Nicarbazin stock solution with ACN.[9][13]

  • Working Internal Standard (1.0 µg/mL DNC-d8): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[9][13]

  • Calibration Curve Standards (25 - 2500 ng/mL): Prepare a series of calibration standards by diluting the 10 µg/mL intermediate standard with ACN.[9][13]

Sample Preparation Protocol

This protocol is adapted for poultry muscle or liver tissue.[9][13]

  • Accurately weigh 5.00 ± 0.05 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[9][13]

  • Fortify the sample by adding 200 µL of the 1.0 µg/mL DNC-d8 working internal standard solution.[9][13]

  • Add 10 ± 1 g of anhydrous sodium sulfate to the tube.[9][13]

  • Add 20 mL of ACN to the tube.

  • Cap the tube and vortex vigorously for 30 minutes.

  • Centrifuge at approximately 3000 rpm for 10 minutes.[9][13]

  • Carefully decant the supernatant into a separate 50 mL tube.

  • Re-extract the tissue pellet by repeating steps 4-7 and combine the supernatants.[9][13]

  • Adjust the final volume of the combined extracts to 50 mL with ACN and mix thoroughly.[9]

  • Filter a portion of the final extract through a 0.22 µm filter into an LC vial for analysis.[13]

LC-MS/MS Instrumentation and Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.[9][13]

  • Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate.[9][13]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Gradient: A typical gradient would start at 30-40% B, ramp to 95% B, hold, and then return to initial conditions.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[11][14]

4. Data Presentation

Quantitative data should be clearly organized to demonstrate assay performance.

Table 1: Optimized MS/MS Parameters for DNC and DNC-d8 This table summarizes the Multiple Reaction Monitoring (MRM) transitions used for quantification and confirmation. The precursor ion ([M-H]⁻) for DNC is m/z 301, and for DNC-d8 it is m/z 309.[2][11][14]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Use
DNC 301.0137.0100-25Quantifier
DNC 301.0107.0100-35Qualifier
DNC-d8 (IS) 309.0141.0100-25Internal Standard

Table 2: Representative Calibration Curve Data A calibration curve is constructed by plotting the peak area ratio (DNC/DNC-d8) against the concentration. A weighted (1/x) linear regression is typically used.[9]

Concentration (ng/mL)DNC AreaDNC-d8 AreaArea Ratio (Analyte/IS)
0.51,520155,1000.0098
1.03,150156,2000.0202
2.57,880154,5000.0510
1032,100155,8000.2060
2580,500156,0000.5160
50162,300155,3001.0451
Regression y = 0.0208x - 0.0001
0.9998

Table 3: Assay Accuracy and Precision Accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Spiked Level (µg/kg)nMean Measured (µg/kg)Accuracy (%)Precision (RSD%)
Low QC (10) 69.8598.56.5
Mid QC (100) 6103.2103.24.1
High QC (250) 6241.596.64.8

The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of Nicarbazin (as its DNC marker residue) in poultry tissue. The protocol, which incorporates this compound as an internal standard, demonstrates excellent accuracy, precision, and linearity over a relevant concentration range. This application note serves as a comprehensive guide for laboratories aiming to implement routine monitoring of Nicarbazin, ensuring compliance with food safety regulations and supporting research in veterinary drug development.

References

Application Note: Quantification of Nicarbazin in Chicken Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of nicarbazin, a widely used coccidiostat in poultry, in chicken tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection of the nicarbazin marker residue, 4,4'-dinitrocarbanilide (DNC). The method is validated for accuracy, precision, and sensitivity, providing a reliable tool for residue analysis in food safety and drug metabolism studies.

Introduction

Nicarbazin is a synthetic anticoccidial agent commonly used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract. Regulatory agencies worldwide have established maximum residue limits (MRLs) for nicarbazin in edible tissues to ensure consumer safety.[1][2][3] Accurate and sensitive analytical methods are crucial for monitoring these residues. This document provides a detailed LC-MS/MS protocol for the determination of DNC, the marker residue for nicarbazin, in chicken tissue.[4][5][6][7][8] The method described is based on established and validated procedures, offering high selectivity and sensitivity for reliable quantification.[9][10]

Experimental Protocol

Materials and Reagents
  • Nicarbazin (DNC) reference standard

  • DNC-d8 internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, deionized

  • Formic acid (FA)

  • Ammonium acetate (NH4OAc)

  • Sodium sulfate, anhydrous

  • 50 mL polypropylene centrifuge tubes

  • 0.22 µm syringe filters

Equipment
  • Homogenizer (e.g., cryogenic grinder)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system (e.g., AB SCIEX API 4000 Triple Quadrupole Mass Spectrometer or equivalent)

Sample Preparation
  • Homogenization: Cryogenically grind a representative portion of the chicken tissue (e.g., liver, muscle) to a fine, homogeneous powder.[6][7] This can be achieved by freezing the tissue with liquid nitrogen or dry ice before grinding.[6]

  • Extraction:

    • Weigh 5.00 ± 0.05 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.[6]

    • Add a known amount of DNC-d8 internal standard solution.

    • Add 20 mL of acetonitrile (ACN).[6]

    • Vortex mix for 30 minutes.[6]

    • Centrifuge at approximately 3000 rpm for 10 minutes.[6]

    • Decant the supernatant into a clean tube.

    • Repeat the extraction step on the tissue pellet with another 20 mL of ACN and combine the supernatants.[6]

  • Clean-up (optional, if significant matrix effects are observed): A solid-phase extraction (SPE) step using a silica cartridge can be employed for further purification.

  • Final Preparation:

    • Adjust the final volume of the combined extracts to 50 mL with ACN.[6]

    • Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.[6]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 250 x 4.6 mm)
Mobile Phase A Water with 0.1% Formic Acid and 5mM Ammonium Acetate
Mobile Phase B Methanol with 0.1% Formic Acid and 5mM Ammonium Acetate
Flow Rate 0.4 mL/min[6][7]
Injection Volume 10 µL[6][7]
Column Temperature 30°C[6][7]
Gradient 0-2 min: 0% B; 2-3 min: 0-80% B; 3-6 min: 80-100% B; 6-8 min: 100% B; 8-8.2 min: 100-0% B[6][7]

Mass Spectrometry (MS/MS) Conditions

ParameterValue
Ionization Mode Negative Ion Electrospray (ESI-)[4][5][6][7][8]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) DNC: 301.0[6][7][8]
DNC-d8: 308.7[6][7]
Product Ions (m/z) DNC (Quantifier): 136.7[6][7]
DNC (Qualifier): 106.9[6][7]
DNC-d8: 140.6[6][7]
Collision Energy Optimized for the specific instrument
Source Temperature 500°C[11]

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described LC-MS/MS method for nicarbazin (DNC) quantification in chicken tissue.

ParameterTypical ValueReference
Limit of Detection (LOD) < 3.0 ng/g[9]
Limit of Quantification (LOQ) 20 ng/g[9]
Linearity (r²) > 0.99[12]
Recovery 82% - 98%[9]
Precision (RSDr) 2.5% - 11.3%[9]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing node_homogenization 1. Homogenization (Cryogenic Grinding) node_extraction 2. Extraction (Acetonitrile) node_homogenization->node_extraction node_centrifugation 3. Centrifugation node_extraction->node_centrifugation node_collection 4. Supernatant Collection node_centrifugation->node_collection node_filtration 5. Filtration node_collection->node_filtration node_lc 6. LC Separation (C18 Column) node_filtration->node_lc node_msms 7. MS/MS Detection (ESI-, MRM) node_quantification 8. Quantification (Internal Standard Method) node_msms->node_quantification node_reporting 9. Result Reporting node_quantification->node_reporting

Caption: Workflow for the quantification of Nicarbazin in chicken tissue.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the quantification of nicarbazin in chicken tissue. The detailed protocol for sample preparation and instrumental analysis, along with the performance characteristics, demonstrates its suitability for routine monitoring and research applications. This method supports the efforts of regulatory bodies and the poultry industry in ensuring the safety of poultry products for human consumption.

References

Application Note and Protocol: Nicarbazin-d8 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicarbazin is an anticoccidial agent and contraceptive for birds, consisting of an equimolar complex of 4,4’-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][2] Nicarbazin-d8 (deuterium-labeled Nicarbazin) is a stable isotope-labeled internal standard essential for the accurate quantification of Nicarbazin residues in various matrices by mass spectrometry-based methods.[3][4] This document provides detailed protocols for the preparation of this compound solutions and summarizes available data on their stability to ensure accurate and reproducible experimental outcomes.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₉H₁₀D₈N₆O₆[5][6]
Molecular Weight434.43 g/mol [5][6]
AppearanceWhite to off-white solid[5][7][8]
Unlabeled CAS No.330-95-0[5]
Solubility (in vitro)DMSO: 8.93 mg/mL (20.56 mM) (ultrasonication may be required)[5][6]

Solution Preparation Protocols

Accurate preparation of this compound solutions is critical for its use as an internal standard. The following protocols detail the preparation of stock and working solutions.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Amber vials for storage

Protocol for Preparation of Stock Solution (1 mg/mL in DMF)

This protocol is based on established methods for preparing Nicarbazin and its deuterated analog for analytical testing.[3][9]

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of DMF to the flask. Use sonication for about 10 minutes to ensure complete dissolution.[3]

  • Volume Adjustment: Allow the solution to return to room temperature. Add DMF to the flask to bring the final volume to 10 mL.

  • Homogenization: Cap the flask and mix thoroughly by inverting it several times.

  • Storage: Transfer the stock solution to an amber vial and store it under the recommended conditions (see Section 4).

Protocol for Preparation of Intermediate and Working Solutions

Intermediate and working solutions are typically prepared by diluting the stock solution with a solvent compatible with the analytical method, such as acetonitrile (ACN).[3][10]

  • Intermediate Solution (e.g., 10 µg/mL in ACN):

    • Pipette 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

    • Add ACN to the flask to bring the final volume to 10 mL.

    • Mix thoroughly.

  • Working Solutions (e.g., 25-2500 ng/mL in ACN):

    • Perform serial dilutions of the intermediate solution with ACN to achieve the desired concentrations for the calibration curve.[3][9]

Table 2: Example Dilution Series for Working Standards in Acetonitrile (ACN)

Target Concentration (ng/mL)Volume of 10 µg/mL Intermediate SolutionFinal Volume (in ACN)
25002.5 mL10 mL
12501.25 mL10 mL
500500 µL10 mL
125125 µL10 mL
5050 µL10 mL
2525 µL10 mL

Solution Stability and Storage

The stability of this compound solutions is crucial for maintaining the integrity of analytical results. The following storage conditions are recommended based on supplier data.[5][6][11]

Table 3: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureStability PeriodReference(s)
Powder-20°C3 years[5][6]
4°C2 years[5][6]
In Solvent-80°C6 months[5][6][11]
-20°C1 month[5][6][11]

Best Practices for Ensuring Stability:

  • Aliquotting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials before freezing.[5][7][8]

  • Light Protection: Store solutions in amber vials or protect them from light to minimize photodegradation.

  • Solvent Quality: Use high-purity, anhydrous solvents, as hygroscopic DMSO can negatively impact solubility and stability.[5][7][8]

Experimental Workflow for Solution Preparation and Use

The following diagram illustrates the general workflow from receiving the solid compound to its use in an analytical run.

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Application Receive Solid Receive this compound (Solid Powder) Prepare Stock Prepare 1 mg/mL Stock Solution (in DMF) Receive Solid->Prepare Stock Weigh & Dissolve Prepare Intermediate Prepare 10 µg/mL Intermediate Solution (in ACN) Prepare Stock->Prepare Intermediate Dilute Store Stock Aliquot & Store Stock (-80°C or -20°C) Prepare Stock->Store Stock Prepare Working Prepare Working Standards (Serial Dilution in ACN) Prepare Intermediate->Prepare Working Dilute Store Working Store Working Solutions (Follow Stability Guidelines) Prepare Working->Store Working Analytical Run Use in LC-MS/MS Analysis (Internal Standard) Prepare Working->Analytical Run G Nicarbazin Nicarbazin Complex (DNC + HDP) Dissociation Dissociation (in vivo) Nicarbazin->Dissociation DNC DNC (4,4'-dinitrocarbanilide) Active Component Dissociation->DNC HDP HDP (4,6-dimethyl-2-pyrimidinol) Carrier Component Dissociation->HDP Action Interferes with vitelline membrane formation in egg DNC->Action Metabolism Metabolism (Reduction & Acetylation) DNC->Metabolism Excretion_Urine Excretion via Urine HDP->Excretion_Urine Excretion_Feces Excretion via Feces Metabolism->Excretion_Feces

References

Application Notes and Protocols for the Use of Nicarbazin-d8 in Matrix-Matched Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicarbazin is a widely used coccidiostat in the poultry industry to control the parasitic disease coccidiosis.[1][2][3] Regulatory bodies worldwide have established maximum residue limits (MRLs) for nicarbazin in poultry products to ensure food safety.[2][3][4] Accurate quantification of nicarbazin residues is therefore crucial. The marker residue for nicarbazin is 4,4'-dinitrocarbanilide (DNC).[5][6][7]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and reliable technique for the determination of nicarbazin residues.[5][6][7][8] However, complex sample matrices such as animal tissues and feed can cause matrix effects, leading to ion suppression or enhancement, which can compromise the accuracy and precision of the analytical method.[5][9] The use of a stable isotope-labeled internal standard, such as Nicarbazin-d8 (DNC-d8), in conjunction with matrix-matched calibration curves is a highly effective strategy to mitigate these matrix effects and ensure reliable quantification.[5][6][10][11]

These application notes provide a detailed protocol for the use of this compound in the preparation of matrix-matched calibration curves for the quantitative analysis of nicarbazin in poultry tissues.

Experimental Protocols

This protocol is based on established methods, including AOAC Official Method 2013.07, for the determination of nicarbazin in chicken tissues by LC-MS/MS using a DNC-d8 internal standard.[6][12][13][14]

Materials and Reagents
  • Nicarbazin reference standard

  • This compound (DNC-d8) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Dimethylformamide (DMF)

  • Formic acid (FA)

  • Ammonium acetate (NH₄OAc)

  • Anhydrous sodium sulfate

  • Deionized water

  • Blank poultry tissue matrix (e.g., liver, muscle) confirmed to be free of nicarbazin residues.

Preparation of Standard Solutions
  • Nicarbazin Stock Standard Solution (1000 µg/mL DNC component): Accurately weigh the equivalent of 100.0 mg of the DNC component of the nicarbazin reference standard, transfer to a 100 mL volumetric flask, dissolve in DMF with sonication, and dilute to volume with DMF.[6][12]

  • Nicarbazin Intermediate Standard Solution (10 µg/mL DNC component): Perform a 100-fold dilution of the nicarbazin stock standard solution with ACN.[6][12]

  • Nicarbazin Working Standard Curve Solutions: Prepare a series of standard solutions by diluting the nicarbazin intermediate standard solution with ACN to achieve concentrations such as 25, 50, 125, 500, 1250, and 2500 ng/mL.[6][12]

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in a 10 mL volumetric flask with DMF and dilute to volume.[6][12]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[6]

Sample Preparation and Extraction
  • Accurately weigh 5.00 ± 0.05 g of homogenized poultry tissue (e.g., muscle, liver) into a 50 mL polypropylene centrifuge tube.[6]

  • Fortify the sample with a known amount of the DNC-d8 internal standard working solution (e.g., 200 µL of 1.0 µg/mL DNC-d8).[6]

  • Add 10 ± 1 g of anhydrous sodium sulfate to the tissue sample.[6]

  • Add 20 mL of ACN and vortex for 30 minutes.[6]

  • Centrifuge at approximately 3000 rpm for 10 minutes.[6]

  • Decant the supernatant into a separate 50 mL tube.[6]

  • Repeat the extraction of the tissue pellet with another 20 mL of ACN and combine the supernatants.[6]

Preparation of Matrix-Matched Calibration Curve
  • Prepare a pooled blank matrix extract by following the sample preparation and extraction protocol using confirmed nicarbazin-free poultry tissue.

  • To a series of six aliquots of the blank matrix extract, add 1.0 mL of each of the nicarbazin working standard curve solutions. This will result in final concentrations such as 0.5, 1.0, 2.5, 10, 25, and 50 ng/mL in the matrix extract.[6][12]

  • Adjust the final volume of all samples and matrix-matched standards to 50 mL with ACN and mix thoroughly.[6]

  • Filter the final extracts into LC vials for analysis.[6]

LC-MS/MS Analysis
  • LC Column: A suitable C18 column.

  • Mobile Phase A: Water with 0.1% formic acid and 0.38 g/L ammonium acetate.[12]

  • Mobile Phase B: Methanol with 0.1% formic acid and 0.38 g/L ammonium acetate.[12]

  • Gradient Elution: A suitable gradient to separate DNC and DNC-d8 from matrix interferences.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5][7]

  • MS/MS Transitions:

    • DNC: Precursor ion m/z 301 → Product ions (e.g., m/z 137, m/z 107).[7]

    • DNC-d8: Precursor ion m/z 309 → Product ion (e.g., m/z 140.6).[7][12][13]

Data Analysis

Construct the calibration curve by plotting the peak area ratio of the analyte (DNC) to the internal standard (DNC-d8) against the concentration of the analyte in the matrix-matched standards.[12][13] Apply a weighted (e.g., 1/x) linear regression to the calibration curve.[12][13][14] Determine the concentration of DNC in the unknown samples by interpolating their analyte/internal standard peak area ratios from the matrix-matched calibration curve.

Data Presentation

The use of this compound as an internal standard with matrix-matched calibration significantly improves the performance of the analytical method for nicarbazin determination. The following tables summarize typical performance data.

ParameterAnimal Feed[5][15]Chicken Liver[14]Chicken Muscle[13]
Analyte DNCDNCDNC
Internal Standard d8-DNCDNC-d8DNC-d8
Method LC-ESI-MSLC-MS/MSLC-MS/MS
Calibration Range 0.1 - 100 mg/kg100 - 8000 ng/gNot Specified
Linearity (r²) > 0.9999Not SpecifiedNot Specified
Recovery (%) 88 - 10193 - 9990.4
RSD (%) < 8Not Specified5.4 (repeatability)

Visualizations

Experimental Workflow for Nicarbazin Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_calibration_prep Matrix-Matched Calibration Preparation cluster_analysis Analysis sample Homogenized Tissue Sample add_is Add this compound Internal Standard sample->add_is add_salt Add Anhydrous Sodium Sulfate add_is->add_salt extract1 Extract with Acetonitrile add_salt->extract1 centrifuge1 Centrifuge extract1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 extract2 Re-extract Pellet supernatant1->extract2 centrifuge2 Centrifuge extract2->centrifuge2 supernatant2 Combine Supernatants centrifuge2->supernatant2 final_extract Final Sample Extract supernatant2->final_extract lcms LC-MS/MS Analysis final_extract->lcms Inject blank_matrix Blank Matrix Extract spike_standards Spike with Nicarbazin Working Standards blank_matrix->spike_standards cal_standards Matrix-Matched Calibration Standards spike_standards->cal_standards cal_standards->lcms Inject data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant data_proc->quant Generate Calibration Curve (Area Ratio vs. Concentration) matrix_effect_compensation cluster_process Analytical Process cluster_quantification Quantification analyte Nicarbazin (DNC) lcms LC-MS/MS Ionization Source analyte->lcms is This compound (IS) is->lcms matrix Sample Matrix (e.g., Liver, Muscle) matrix->lcms Matrix Effects (Suppression/Enhancement) signal_analyte Analyte Signal lcms->signal_analyte signal_is IS Signal lcms->signal_is ratio Peak Area Ratio (Analyte / IS) signal_analyte->ratio signal_is->ratio calibration Matrix-Matched Calibration Curve ratio->calibration concentration Accurate Concentration calibration->concentration

References

Application of Nicarbazin-d8 in Animal Feed Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nicarbazin is a synthetic anticoccidial agent widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2] It is a complex of two components in equimolar amounts: 4,4’-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[3][4] DNC is the biologically active and more persistent component, and therefore serves as the marker residue for monitoring nicarbazin levels in animal feed and tissues.[3][5] To ensure food safety and comply with regulatory limits, accurate and reliable analytical methods are essential for the determination of nicarbazin in animal feed.[4][6] The use of an isotopically labeled internal standard, such as Nicarbazin-d8 (specifically, the deuterated form of DNC, DNC-d8), is crucial for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[6][7] This document provides detailed application notes and protocols for the analysis of nicarbazin in animal feed using this compound as an internal standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of nicarbazin (as DNC) in animal feed and related matrices using methods that employ this compound as an internal standard.

Table 1: Method Performance Characteristics for Nicarbazin (DNC) Analysis

ParameterMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
DNCAnimal FeedLC-MS/MS0.05 mg/kg0.10 mg/kg98.3 - 111< 8[8]
DNCAnimal FeedLC-MS/MS--88 - 101< 8[7]
DNCAnimal FeedLC-UV250 ng/g500 ng/g95.2 - 101.82.8 - 4.7[9]
DNCChicken MuscleLC-MS/MS0.1 µg/kg0.3 µg/kg90.1 - 105.23.0 - 8.1[5]
DNCChicken LiverLC-MS/MS--94.55.8[10]
DNCEggsLC-MS/MS-10 ng/g--[8]

Table 2: Regulatory Limits for Nicarbazin

Region/BodyMatrixMaximum Residue Limit (MRL)Reference
Codex AlimentariusChicken Tissues200 µg/kg[6][11]
ChinaChicken Tissues0.2 mg/kg[4]
BrazilAnimal Feed125 mg/kg[11]
CanadaComplete Chicken Feed100 - 125 mg/kg[12]
USAChicken Tissues4.0 ppm[13]

Experimental Protocols

The following protocols describe the determination of nicarbazin (as DNC) in animal feed using LC-MS/MS with this compound as an internal standard.

Protocol 1: Analysis of Nicarbazin in Animal Feed by LC-MS/MS

This protocol is a generalized procedure based on common practices found in the literature.[7][8]

1. Scope: This method is applicable for the quantitative determination of nicarbazin (as DNC) in medicated and non-medicated animal feeds.

2. Principle: Nicarbazin is extracted from the feed sample with a suitable solvent. The extract is then diluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode. This compound is added as an internal standard prior to extraction to ensure accurate quantification.

3. Reagents and Materials:

  • Nicarbazin reference standard

  • This compound (DNC-d8) internal standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, ultrapure

  • Ammonium acetate

  • Formic acid

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

4. Standard Solution Preparation:

  • Nicarbazin Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of nicarbazin reference standard in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • This compound Stock Solution (100 µg/mL): Prepare a stock solution of this compound in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile or methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

5. Sample Preparation and Extraction:

  • Weigh 2-5 g of a homogenized feed sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 20 mL of extraction solvent (e.g., methanol or acetonitrile/water 90:10 v/v).[7][14]

  • Vortex or shake vigorously for 20-30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.[14]

  • Transfer the supernatant to a clean tube.

  • For some methods, a second extraction of the pellet may be performed and the supernatants combined.

  • Dilute an aliquot of the supernatant with the initial mobile phase to a concentration within the calibration range.

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

6. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MS/MS Transitions:

    • DNC: Precursor ion m/z 301.1 -> Product ions (e.g., m/z 137.0, 107.0).[15]

    • DNC-d8: Precursor ion m/z 309.1 -> Product ions (e.g., m/z 141.2, 111.0).[6][7]

7. Data Analysis:

  • Identify and integrate the peaks for DNC and DNC-d8.

  • Construct a calibration curve by plotting the peak area ratio of DNC to DNC-d8 against the concentration of the calibration standards.

  • Calculate the concentration of DNC in the sample using the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Feed Sample Weighing Weigh 2-5g of Sample Sample->Weighing Spiking Add this compound (Internal Standard) Weighing->Spiking Extraction Add Extraction Solvent (e.g., MeOH) Spiking->Extraction Mixing Vortex/Shake (20-30 min) Extraction->Mixing Centrifugation Centrifuge (4000 rpm, 10 min) Mixing->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilute Supernatant Supernatant->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound Analysis in Animal Feed.

Signaling_Pathway cluster_instrumentation LC-MS/MS System cluster_analytes Analytes cluster_products_dnc DNC Product Ions cluster_products_dncd8 DNC-d8 Product Ions LC Liquid Chromatography (Separation of Analytes) ESI Electrospray Ionization (Negative Mode) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 DNC DNC (m/z 301.1) Q1->DNC Selects DNC DNCd8 DNC-d8 (m/z 309.1) Q1->DNCd8 Selects DNC-d8 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Q2->Q3 Fragments Detector Detector Q3->Detector DNC_p1 m/z 137.0 Q3->DNC_p1 DNC_p2 m/z 107.0 Q3->DNC_p2 DNCd8_p1 m/z 141.2 Q3->DNCd8_p1 DNCd8_p2 m/z 111.0 Q3->DNCd8_p2 DNC->Q1 DNCd8->Q1

Caption: LC-MS/MS Detection Pathway for DNC and DNC-d8.

Discussion

The use of this compound as an internal standard is a robust approach for the accurate quantification of nicarbazin in animal feed. The LC-MS/MS methods described provide high sensitivity and selectivity, allowing for the detection and quantification of nicarbazin at levels relevant to regulatory compliance.[6][8] The sample preparation procedures are relatively straightforward, typically involving a simple solvent extraction followed by dilution.[2][7] The choice of extraction solvent and LC-MS/MS parameters may need to be optimized depending on the specific feed matrix and available instrumentation. Method validation should be performed according to international guidelines to ensure the reliability of the results.[1]

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of nicarbazin in animal feed using this compound as an internal standard. The presented information, including quantitative data, experimental procedures, and visual workflows, serves as a valuable resource for researchers, scientists, and professionals involved in drug development and food safety analysis. The methodologies described are essential for monitoring compliance with regulatory limits and ensuring the safety of animal-derived food products.

References

Application Note and Protocol: Spiking Biological Samples with Nicarbazin-d8 for Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicarbazin is a widely used coccidiostat in the poultry industry to control the parasitic disease coccidiosis.[1][2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for nicarbazin in edible poultry tissues to ensure food safety.[3][4] The marker residue for nicarbazin is its more persistent component, 4,4'-dinitrocarbanilide (DNC).[5][6] Accurate quantification of DNC in complex biological matrices such as muscle, liver, kidney, and eggs is crucial for monitoring compliance with these MRLs.

The use of a stable isotope-labeled internal standard is the preferred method for achieving accurate and precise quantification in mass spectrometry-based analyses, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[7] Nicarbazin-d8 (specifically, the DNC-d8 isotopologue) is the deuterated internal standard of choice for the analysis of nicarbazin residues.[7][8][9] This document provides a detailed protocol for the preparation of standards and the spiking of biological samples with this compound for subsequent extraction and analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established and validated methods, such as AOAC Official Method 2013.07.[5][6]

Experimental Protocols

1. Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the quantification of nicarbazin residues.

a. Nicarbazin Stock Standard Solution (1000 µg/mL DNC component):

  • Accurately weigh approximately 141.4 mg of Nicarbazin reference standard (compensating for purity to be equivalent to 100.0 mg of DNC).[3][6]

  • Transfer the standard to a 100 mL Class A volumetric flask.[3]

  • Add N,N-Dimethylformamide (DMF) to dissolve the standard, using sonication for approximately 10 minutes to ensure complete dissolution.[3][6]

  • Dilute to the mark with DMF and mix thoroughly.[3][6]

  • Store this solution at a controlled temperature (e.g., -18 °C) for up to 6 months.[4]

b. DNC-d8 Internal Standard (IS) Stock Solution (1.0 mg/mL):

  • Using DMF, quantitatively transfer the contents of a 10 mg vial of DNC-d8 standard into a 10 mL Class A volumetric flask.[3][10]

  • Dilute to volume with DMF and mix thoroughly.[3][10]

  • Store this solution at a controlled temperature (e.g., -18 °C) for up to 6 months.[4]

c. Intermediate and Working Standard Solutions:

  • Nicarbazin Intermediate Standard (10 µg/mL DNC): Prepare by making a 100-fold dilution of the 1000 µg/mL Nicarbazin stock solution with acetonitrile (ACN).[3][6]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Prepare by making a 1000-fold dilution of the 1.0 mg/mL DNC-d8 stock solution with ACN.[3][10]

  • Calibration Curve Standards: Prepare a series of calibration standards by diluting the Nicarbazin intermediate standard solution (10 µg/mL) with ACN. A typical concentration range for the calibration curve is 25 to 2500 ng/mL.[3][6]

2. Biological Sample Preparation and Spiking Protocol

This protocol is applicable to various poultry tissues, including muscle, liver, kidney, skin with adhering fat, and eggs.

  • Homogenization: Homogenize the biological samples to ensure uniformity. For tissues, this can be achieved by grinding with dry ice (cryogenically) or using a high-speed blender.[4][6]

  • Sample Weighing: Accurately weigh the homogenized sample into a 50 mL conical polypropylene centrifuge tube.

    • For muscle, liver, skin/fat, and eggs: 5.00 ± 0.05 g.[3][5]

    • For kidney: 1.00 ± 0.05 g.[3][5]

  • Internal Standard Spiking:

    • Fortify all samples (blanks, controls, and unknowns) by adding the DNC-d8 internal standard working solution (1.0 µg/mL).[3][5]

    • For 5 g samples: Add 200 µL of the 1.0 µg/mL DNC-d8 IS solution.[3][5]

    • For 1 g kidney samples: Add 40 µL of the 1.0 µg/mL DNC-d8 IS solution.[3][5]

  • Quality Control (QC) Spiking: For QC samples, fortify blank matrix with the nicarbazin standard at relevant concentrations, such as the MRL.[4][5]

  • Dehydration: Add anhydrous sodium sulfate to the sample to remove water.

    • For 5 g samples: Add 10 ± 1 g.[3][5]

    • For 1 g kidney samples: Add 2.0 ± 0.2 g.[3][5]

  • Vortexing: Immediately vortex the tube to thoroughly mix the sample with the internal standard and sodium sulfate.

3. Extraction and Cleanup Protocol

  • First Extraction:

    • Add 20 mL of ACN to the centrifuge tube.[6]

    • Mix using a multi-tube vortex mixer for 30 minutes.[6]

    • Centrifuge the sample at approximately 3000 rpm (around 2025 x g) for 10 minutes.[3][6]

    • Decant the supernatant into a separate 50 mL conical centrifuge tube or mixing cylinder.[3][6]

  • Second Extraction:

    • Repeat the extraction process on the tissue pellet with another 20 mL of ACN.[3][6]

    • Combine the supernatants from both extractions.[3][6]

  • Final Volume Adjustment: Adjust the final volume of the combined extracts to 50 mL with ACN and mix thoroughly.[3][6]

  • Filtration: Filter the sample extract through a 0.22 or 0.45 µm filter into an LC vial for analysis.[1][6]

Data Presentation

The following tables summarize key quantitative data for the analysis of Nicarbazin (as DNC) using DNC-d8 as an internal standard.

Table 1: Method Performance and Recovery

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD %)Reference
Poultry FeedN/A98< 8[1][2][7]
EggsN/A100< 8[1][2][7]
Chicken TissueN/A99< 8[1][2][7]
Chicken Muscle10 - 50090.1 - 105.23.0 - 8.1[4]
Chicken LiverN/A94.55.8[10]

Table 2: Linearity and Limits of Detection/Quantification

ParameterValueMatrixReference
Linear Range0.25 - 50 ng/mLChicken Muscle & Eggs[4]
Correlation Coefficient (r)> 0.999Chicken Muscle & Eggs[4]
Limit of Detection (LOD)0.1 µg/kgChicken Muscle & Eggs[4]
Limit of Quantification (LOQ)0.3 µg/kgChicken Muscle & Eggs[4]
Minimum Quantification Level0.4 µg/gPoultry Feed, Eggs, Tissue[2]

Table 3: Maximum Residue Limits (MRLs) for Nicarbazin (as DNC)

TissueEU MRL (µg/kg)U.S. Tolerance (µg/kg)Codex MRL (µg/kg)Reference
Muscle200200200[3][4]
Liver20015,000200[3]
Kidney200N/A200[3]
Skin/Fat200N/A200[3]
EggsNot PermittedN/A100 (Maximum Limit)[3][4]

Mandatory Visualization

The following diagram illustrates the complete workflow for the analysis of nicarbazin in biological samples using this compound as an internal standard.

G Workflow for Nicarbazin Analysis cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Data Processing Sample 1. Receive & Homogenize Biological Sample Weigh 2. Weigh Sample (e.g., 5g muscle) Sample->Weigh Spike_IS 3. Spike with DNC-d8 Internal Standard (IS) Weigh->Spike_IS Spike_QC 4. Spike QC Samples with Nicarbazin Std Spike_IS->Spike_QC Dehydrate 5. Add Na2SO4 & Vortex Spike_QC->Dehydrate Standard_Prep Prepare Nicarbazin & DNC-d8 Standards Standard_Prep->Spike_IS Standard_Prep->Spike_QC Extract1 6. Add Acetonitrile (ACN) & Vortex for 30 min Dehydrate->Extract1 Centrifuge1 7. Centrifuge (3000 rpm, 10 min) Extract1->Centrifuge1 Collect1 8. Collect Supernatant Centrifuge1->Collect1 Extract2 9. Re-extract Pellet with ACN Collect2 11. Combine Supernatants Centrifuge2 10. Centrifuge Extract2->Centrifuge2 Centrifuge2->Collect2 Adjust 12. Adjust to Final Volume (50 mL with ACN) Collect2->Adjust Filter 13. Filter Extract (0.22 µm) Adjust->Filter LCMS 14. LC-MS/MS Analysis Filter->LCMS Quantify 15. Quantify DNC using IS & Calibration Curve LCMS->Quantify Report 16. Report Results (µg/kg) Quantify->Report

Caption: Experimental workflow from sample preparation to final analysis.

References

Troubleshooting & Optimization

troubleshooting isotopic interference with Nicarbazin-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nicarbazin-d8 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analytical assays?

A1: this compound is a deuterated form of Nicarbazin, meaning that eight hydrogen atoms in the Nicarbazin molecule have been replaced with deuterium atoms.[1] It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2][3] The use of a SIL-IS is a widely adopted strategy to normalize for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the non-labeled analyte (Nicarbazin).[4]

Q2: What is isotopic interference and how can it affect my results with this compound?

A2: Isotopic interference in mass spectrometry occurs when the isotopic pattern of the analyte (Nicarbazin) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (this compound).[5][6] This can lead to an artificially inflated signal for the internal standard, resulting in an underestimation of the analyte concentration. While this compound is designed to have a distinct mass, the natural abundance of heavy isotopes (like Carbon-13) in the unlabeled Nicarbazin can contribute to a signal at the m/z of the deuterated standard.[4][7]

Q3: What are the expected precursor and product ions for Nicarbazin (DNC) and this compound (DNC-d8) in an LC-MS/MS analysis?

A3: The analysis of Nicarbazin typically focuses on its more stable component, 4,4'-dinitrocarbanilide (DNC).[8][9] The expected mass-to-charge ratios (m/z) for the precursor and product ions in negative ion mode are summarized in the table below.

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Reference
Nicarbazin (DNC)301.0136.7, 106.9[8][10]
This compound (DNC-d8)308.7140.6[8][10]

Note: Some literature may also refer to m/z 309 for the DNC-d8 precursor ion.[11][12]

Troubleshooting Guide

Q4: I am observing unexpected results, such as non-linear calibration curves or poor accuracy. Could this be due to isotopic interference?

A4: Yes, non-linear calibration curves, particularly at higher analyte concentrations, can be a symptom of isotopic interference where the signal from the unlabeled Nicarbazin contributes to the signal of the this compound internal standard.[4] This cross-contribution can lead to inaccurate quantification. It is crucial to assess for potential interferences during method development.[2]

Q5: How can I investigate if isotopic interference is occurring in my assay?

A5: To investigate potential isotopic interference, you can perform the following experiment:

  • Prepare a series of high-concentration solutions of unlabeled Nicarbazin.

  • Inject these solutions into the LC-MS/MS system without the internal standard (this compound).

  • Monitor the mass transition for this compound (e.g., m/z 308.7 → 140.6).

  • If a signal is detected at the retention time of Nicarbazin, it indicates that the unlabeled analyte is contributing to the internal standard's signal, confirming isotopic interference.

Q6: What steps can I take to mitigate or resolve isotopic interference with this compound?

A6: If isotopic interference is confirmed, several strategies can be employed to mitigate its effects:

  • Chromatographic Separation: Ensure that your liquid chromatography method provides adequate separation of Nicarbazin from any potential interfering compounds in the matrix.[2]

  • Optimize Mass Spectrometry Parameters:

    • Collision Energy: Adjusting the collision energy in the mass spectrometer can sometimes help to differentiate between the analyte and interfering ions.[13]

    • Alternative Product Ions: Investigate if there are alternative, more specific product ions for this compound that have less overlap from the unlabeled compound.

  • Adjust Internal Standard Concentration: Increasing the concentration of the this compound internal standard can sometimes reduce the relative impact of the cross-contribution from the analyte.[4]

  • Select a Less Abundant Isotope: In some cases, monitoring a less abundant isotopic peak of the internal standard that has minimal contribution from the analyte can be a viable strategy.[4][7]

  • Mathematical Correction: A methodology for the accurate calculation and mitigation of isotopic interferences can be applied. This involves calculating the exact isotopic interference and correcting the data accordingly.[5]

Experimental Protocols

Sample Preparation for Chicken Tissue Analysis

This protocol is a generalized procedure based on established methods.[8][10][14]

  • Homogenization: Weigh 5g of tissue into a centrifuge tube and add 10g of anhydrous sodium sulfate. Homogenize the sample.

  • Internal Standard Spiking: Fortify the sample with a known concentration of this compound internal standard solution.

  • Extraction: Add 20 mL of acetonitrile (ACN), vortex for 30 minutes, and then centrifuge.

  • Supernatant Collection: Decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction step with another 20 mL of ACN and combine the supernatants.

  • Dilution and Filtration: Adjust the final volume with ACN, mix thoroughly, and filter the extract into an LC vial for analysis.

LC-MS/MS Operating Conditions

The following are typical starting conditions for the analysis of Nicarbazin. Optimization may be required for your specific instrumentation and application.[8][10]

  • LC Column: C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid and ammonium acetate

  • Mobile Phase B: Methanol with 0.1% formic acid and ammonium acetate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Ion Electrospray (ESI-)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Receipt homogenize Homogenization sample->homogenize spike Spike with this compound IS homogenize->spike extract1 First Extraction (ACN) spike->extract1 extract2 Second Extraction (ACN) extract1->extract2 combine Combine Supernatants extract2->combine filter Filter into LC Vial combine->filter lcms LC-MS/MS Injection filter->lcms data_acq Data Acquisition (MRM) lcms->data_acq integrate Peak Integration data_acq->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for Nicarbazin analysis.

troubleshooting_workflow start Unexpected Results Observed (e.g., non-linear curve) check_interference Isotopic Interference Suspected? start->check_interference investigate Inject High Conc. Analyte Only Monitor IS Transition check_interference->investigate Yes other_issues Investigate Other Issues (e.g., Matrix Effects, Sample Prep) check_interference->other_issues No interference_detected Interference Detected? investigate->interference_detected mitigate Mitigation Strategies interference_detected->mitigate Yes interference_detected->other_issues No optimize_lc Optimize Chromatography mitigate->optimize_lc optimize_ms Optimize MS Parameters mitigate->optimize_ms adjust_is Adjust IS Concentration mitigate->adjust_is resolved Issue Resolved optimize_lc->resolved optimize_ms->resolved adjust_is->resolved

Caption: Troubleshooting isotopic interference with this compound.

References

addressing matrix effects in Nicarbazin-d8 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nicarbazin-d8 quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects and other common challenges encountered during the analytical quantification of Nicarbazin.

Frequently Asked Questions (FAQs)

Q1: What is Nicarbazin and why is its quantification challenging?

Nicarbazin is an anticoccidial agent used in poultry production. It is a complex composed of two molecules: 4,4′-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1] For residue analysis, DNC is the target marker compound.[2] Quantification, typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), can be challenging due to "matrix effects."[3] These effects arise from other components within the sample (e.g., fats, proteins in chicken tissue) that can interfere with the ionization of DNC and its internal standard, this compound (also referred to as DNC-d8), leading to inaccurate results (signal suppression or enhancement).[2][4]

Q2: What is this compound and why is it used as an internal standard?

This compound (DNC-d8) is a deuterated form of the DNC molecule. It is chemically identical to DNC but has a higher mass due to the replacement of hydrogen atoms with deuterium.[5] This makes it an ideal internal standard because it co-elutes with DNC during chromatography and experiences similar matrix effects.[5][6] By comparing the signal of the analyte (DNC) to the signal of the internal standard (DNC-d8), analysts can compensate for variations in sample preparation and matrix-induced signal fluctuations, leading to more accurate and precise quantification.[5][7]

Q3: What are the most common strategies to mitigate matrix effects in Nicarbazin quantification?

The most effective strategies to counteract matrix effects include:

  • Use of a Stable Isotope-Labeled Internal Standard: Employing this compound is a primary and highly effective method to compensate for matrix effects.[5][7]

  • Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix extract that is free of the analyte helps to mimic the matrix effects seen in the actual samples, improving accuracy.[1][8]

  • Effective Sample Cleanup: Rigorous sample extraction and cleanup procedures are crucial to remove interfering matrix components before LC-MS/MS analysis. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[2][6][9][10]

  • Chromatographic Separation: Optimizing the liquid chromatography method to ensure baseline separation of DNC from co-eluting matrix components can also reduce interference.

Troubleshooting Guides

Problem 1: Poor recovery and high variability in results for chicken tissue samples.

This issue often points to inefficient extraction or significant matrix interference.

Possible Cause Troubleshooting Step Expected Outcome
Inefficient sample extractionReview the homogenization and extraction solvent. Acetonitrile is commonly used for tissue extraction.[1] Ensure thorough homogenization, potentially at cryogenic temperatures, to improve extraction efficiency.Increased recovery of both DNC and DNC-d8.
Significant matrix effects (ion suppression/enhancement)Implement a more rigorous cleanup method. Consider methods like Matrix Solid-Phase Dispersion (MSPD) or dispersive Solid-Phase Extraction (dSPE) with materials like C18 or silica.[2][9][10]Reduced signal variability and improved accuracy. Recoveries should be within an acceptable range (e.g., 80-120%).
Improper use of internal standardEnsure the DNC-d8 internal standard is added at the very beginning of the sample preparation process, prior to extraction.[8]The internal standard will accurately reflect analyte loss during sample prep and compensate for matrix effects.

Problem 2: Signal suppression is observed even with an internal standard.

While this compound compensates for a significant portion of matrix effects, severe ion suppression can still impact sensitivity and the limits of detection.

Possible Cause Troubleshooting Step Expected Outcome
High concentration of co-eluting matrix componentsImprove the sample cleanup procedure. An n-hexane wash can be effective for removing lipids.[2][10] Alternatively, explore different SPE sorbents.Increased signal intensity for both DNC and DNC-d8.
Insufficient chromatographic separationModify the LC gradient to better separate the analyte from the "matrix front" that often elutes early in the run.Improved peak shape and reduced ion suppression.
Sample extract is too concentratedDilute the final extract with the initial mobile phase. While this reduces the analyte concentration, it can significantly decrease the concentration of interfering matrix components, leading to a net signal improvement.[8]A more stable and reproducible signal, although potentially at a lower absolute intensity.

Quantitative Data Summary

The following tables summarize recovery data from various studies, illustrating the effectiveness of different analytical approaches for Nicarbazin (DNC) quantification in challenging matrices.

Table 1: Recovery of DNC in Chicken Tissues using LC-MS/MS with DNC-d8 Internal Standard

MatrixMean Recovery (%)Relative Standard Deviation (RSDr %)Laboratory Conditions
Muscle90.4%5.4%Data from 10 residue depletion studies analyzed in 4 laboratories.[8]
Liver94.5%5.8%Data from 10 residue depletion studies analyzed in 4 laboratories.[8]
Kidney91.5%5.2%Data from 10 residue depletion studies analyzed in 4 laboratories.[8]
Skin with Fat94.5%8.9%Data from 10 residue depletion studies analyzed in 4 laboratories.[8]

Table 2: Method Recoveries in Chicken Muscle and Eggs using dSPE Cleanup

MatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD %)
MuscleLow90.1% - 105.2%3.0% - 8.1%
MuscleMedium90.1% - 105.2%3.0% - 8.1%
MuscleHigh90.1% - 105.2%3.0% - 8.1%
EggsLow94.0% - 103.7%3.1% - 14.4%
EggsMedium94.0% - 103.7%3.1% - 14.4%
EggsHigh94.0% - 103.7%3.1% - 14.4%
Data from a study utilizing in-syringe dispersive solid-phase extraction with silica cleanup.[4]

Experimental Protocols & Workflows

Protocol 1: General Workflow for Nicarbazin Quantification in Tissue

This protocol outlines the key steps for the determination of DNC in poultry tissue using an internal standard and LC-MS/MS analysis.

  • Sample Homogenization: Weigh a representative portion of the tissue sample. Homogenize the sample, often after freezing with liquid nitrogen to ensure a uniform consistency.

  • Internal Standard Spiking: Add a known amount of this compound (DNC-d8) internal standard solution to the homogenized sample.[8]

  • Extraction: Extract the DNC and DNC-d8 from the matrix using a suitable organic solvent, such as acetonitrile. This is typically done through vigorous shaking or sonication.[1]

  • Cleanup: The crude extract is then subjected to a cleanup step to remove interfering substances. This can involve:

    • Matrix Solid-Phase Dispersion (MSPD): The tissue is blended with a sorbent like C18, packed into a column, washed, and then the analyte is eluted.[9]

    • Dispersive Solid-Phase Extraction (dSPE): The extract is mixed with a sorbent (e.g., silica) in a tube, vortexed, and then centrifuged to remove matrix components.[2][10]

  • Final Preparation: The cleaned extract is often evaporated and reconstituted in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis: Inject the final sample extract into the LC-MS/MS system for quantification. Concentrations are calculated using a matrix-matched calibration curve.[8]

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization (e.g., Chicken Tissue) Spiking 2. Spike with This compound (IS) Homogenization->Spiking Extraction 3. Solvent Extraction (e.g., Acetonitrile) Spiking->Extraction Cleanup 4. Cleanup Step (dSPE or MSPD) Extraction->Cleanup Evaporation 5. Evaporate & Reconstitute Cleanup->Evaporation LCMS 6. LC-MS/MS Analysis Evaporation->LCMS Quantification 7. Quantification (Matrix-Matched Curve) LCMS->Quantification

Caption: General workflow for Nicarbazin quantification.

Troubleshooting Logic for Matrix Effects

The following diagram illustrates a logical approach to troubleshooting common issues related to matrix effects during this compound quantification.

G Start Start: Inaccurate or Variable Results CheckIS Is this compound (IS) used correctly? Start->CheckIS CheckCal Are Matrix-Matched Calibrators used? CheckIS->CheckCal Yes FixIS Action: Add IS at the start of sample prep. CheckIS->FixIS No CheckCleanup Is Sample Cleanup Sufficient? CheckCal->CheckCleanup Yes FixCal Action: Prepare calibration standards in blank matrix. CheckCal->FixCal No CheckChroma Is Chromatographic Separation Optimal? CheckCleanup->CheckChroma Yes ImproveCleanup Action: Enhance cleanup. (e.g., dSPE, LLE) CheckCleanup->ImproveCleanup No OptimizeChroma Action: Modify LC gradient or column chemistry. CheckChroma->OptimizeChroma No End End: Accurate & Reproducible Results CheckChroma->End Yes FixIS->CheckCal FixCal->CheckCleanup ImproveCleanup->CheckChroma OptimizeChroma->End

Caption: Troubleshooting logic for matrix effects.

References

Optimizing Nicarbazin-d8 Concentration for Internal Standard Applications: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Nicarbazin-d8 as an internal standard in analytical experiments. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during method development and sample analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as an internal standard.

Question: Why is the this compound signal inconsistent or showing high variability across my samples?

Answer:

Inconsistent internal standard signals can stem from several factors throughout the analytical process. Here are the primary causes and corresponding troubleshooting steps:

  • Inaccurate Pipetting: Small volumes of internal standard solution are often used, making them susceptible to pipetting errors.

    • Solution: Use calibrated positive displacement pipettes for accurate dispensing of small volumes. Ensure proper pipette handling technique.

  • Sample Preparation Variability: Inconsistent extraction recovery between samples can lead to variable internal standard response.

    • Solution: Ensure the homogenization of the tissue sample is thorough before adding the internal standard.[1] Follow a standardized and validated sample preparation protocol for all samples.

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inconsistent signal intensity.[2][3]

    • Solution: Evaluate matrix effects by comparing the this compound signal in a neat solution versus a matrix-matched solution. If significant matrix effects are observed, consider further sample cleanup, dilution of the sample extract, or using a matrix-matched calibration curve.[1]

  • Internal Standard Stability: Degradation of the this compound in the stock or working solutions can lead to a decreasing signal over time.

    • Solution: Store stock and working solutions under recommended conditions (e.g., protected from light at room temperature for up to 14 days for standard solutions and 3 months for stock standards).[1] Prepare fresh working solutions regularly. For longer-term storage, keep stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[4][5]

Question: My calibration curve is non-linear. Could the this compound concentration be the cause?

Answer:

Yes, an inappropriate concentration of the internal standard can contribute to non-linearity in the calibration curve.

  • Detector Saturation: If the this compound concentration is too high, it can saturate the detector of the mass spectrometer.

    • Solution: Prepare a serial dilution of your this compound working solution and analyze them to determine the linear dynamic range of the instrument for this compound. Choose a concentration that falls comfortably within this linear range and is similar to the expected concentration of the analyte in the samples.

  • Analyte-to-Internal Standard Ratio: A significant disparity between the analyte and internal standard concentrations can sometimes lead to non-linearity, especially at the lower or upper ends of the calibration range.

    • Solution: Aim for an internal standard concentration that is in the mid-range of your calibration curve. Some studies have shown that increasing the internal standard concentration to be higher than the upper limit of quantification (ULOQ) can improve linearity in certain cases, but this should be thoroughly investigated and validated for your specific assay.[6]

Question: I am observing poor accuracy and precision in my quality control (QC) samples. How can I optimize the this compound concentration to improve this?

Answer:

Poor accuracy and precision are often linked to the issues mentioned above. Optimizing the internal standard concentration is a critical step in method validation.

  • Suboptimal Signal-to-Noise Ratio: If the this compound concentration is too low, it may result in a poor signal-to-noise ratio, leading to higher variability in peak integration and, consequently, poor precision.

    • Solution: Increase the concentration of the this compound working solution to ensure a robust signal that is well above the background noise.

  • Inadequate Compensation for Matrix Effects: If the chosen concentration of this compound does not adequately track the behavior of the analyte in the presence of matrix components, it can lead to inaccurate results.

    • Solution: Perform a matrix effect experiment with different concentrations of this compound to find the concentration that provides the most consistent analyte/internal standard response ratio across different lots of matrix.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the use of this compound as an internal standard.

What is the recommended starting concentration for this compound as an internal standard?

Based on established methods, a common starting point for a this compound (measured as DNC-d8) working solution is 1.0 µg/mL.[1] From this working solution, a fixed volume (e.g., 200 µL for a 5g tissue sample) is added to each sample, calibrator, and quality control sample.[1] However, the optimal concentration is method- and matrix-dependent and should be determined experimentally during method development.

How should I prepare my this compound stock and working solutions?

  • Stock Solution (e.g., 1.0 mg/mL): Accurately weigh the required amount of this compound (DNC-d8) and dissolve it in a suitable solvent like Dimethylformamide (DMF).[1]

  • Intermediate and Working Solutions: Perform serial dilutions of the stock solution with a solvent such as acetonitrile (ACN) to achieve the desired working concentration (e.g., 1.0 µg/mL).[1]

What are the key considerations when selecting a solvent for this compound?

The solvent should be able to fully dissolve this compound and be compatible with the analytical method (i.e., the mobile phase in LC-MS/MS). DMF is commonly used for stock solutions, while ACN is often used for working solutions.[1]

Is it necessary to use a matrix-matched calibration curve when using this compound?

While a stable isotope-labeled internal standard like this compound can compensate for many matrix effects, using a matrix-matched calibration curve is still highly recommended for the most accurate quantification.[1] This involves preparing the calibration standards in a blank matrix extract that is free of the analyte.

Can I use this compound for the analysis of Nicarbazin in different matrices?

Yes, this compound has been successfully used as an internal standard for the analysis of Nicarbazin in various matrices, including chicken tissues (muscle, liver, kidney, skin with adhering fat), eggs, and animal feed.[1][7][8][9][10] However, the optimal concentration and sample preparation procedure may need to be adjusted for each matrix.

Data Presentation

Table 1: Recommended Concentrations for this compound (DNC-d8) Solutions

Solution TypeConcentrationSolvent
Stock Solution1.0 mg/mLDMF
Working Solution1.0 µg/mLACN

Data compiled from multiple sources.[1]

Table 2: Typical LC-MS/MS Parameters for Nicarbazin (DNC) and this compound (DNC-d8)

ParameterNicarbazin (DNC)This compound (DNC-d8)
Precursor Ion (m/z)301309
Product Ions (m/z)137, 107-
Ionization ModeNegative Electrospray (ESI-)Negative Electrospray (ESI-)

Data compiled from multiple sources.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Solutions

  • Stock Solution (1.0 mg/mL): a. Accurately weigh 10 mg of this compound (DNC-d8) standard. b. Quantitatively transfer the standard to a 10 mL volumetric flask. c. Add a small amount of DMF to dissolve the standard, using sonication if necessary. d. Bring the flask to volume with DMF and mix thoroughly. e. Store the stock solution in an amber vial at -20°C or -80°C.

  • Working Solution (1.0 µg/mL): a. Allow the stock solution to reach room temperature. b. Perform a 1000-fold dilution of the stock solution with ACN. For example, pipette 10 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with ACN. c. Mix thoroughly. d. Store the working solution in an amber vial at room temperature (stable for up to 14 days) or refrigerated.

Protocol 2: Determination of Optimal this compound Concentration

  • Prepare a Series of Internal Standard Working Solutions: Prepare several working solutions of this compound with varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL) in ACN.

  • Spike Blank Matrix Extract: Add a fixed volume of each working solution to a constant volume of blank matrix extract (e.g., 200 µL of IS to 1 mL of blank chicken liver extract).

  • Analyze by LC-MS/MS: Inject each spiked sample into the LC-MS/MS system and monitor the signal intensity and peak shape of this compound.

  • Evaluate Linearity and Signal Intensity:

    • Plot the concentration of this compound against the corresponding peak area. The optimal concentration should fall within the linear dynamic range of the instrument.

    • Select a concentration that provides a strong and reproducible signal, well above the background noise.

  • Assess Impact on Analyte Response:

    • Prepare a set of calibration standards and QC samples.

    • Spike each with the selected optimal concentration of this compound.

    • Analyze the samples and evaluate the linearity of the calibration curve, as well as the accuracy and precision of the QC samples.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_working Prepare Serial Dilutions of Working Solutions prep_stock->prep_working spike_matrix Spike Blank Matrix with IS dilutions prep_working->spike_matrix lcms_analysis LC-MS/MS Analysis spike_matrix->lcms_analysis evaluate_signal Evaluate Signal Intensity & Linearity lcms_analysis->evaluate_signal select_optimal Select Optimal Concentration evaluate_signal->select_optimal validate Validate with Calibrators & QCs select_optimal->validate

Caption: Workflow for optimizing this compound internal standard concentration.

logical_relationship cluster_issues Potential Issues cluster_causes Root Causes cluster_solutions Solutions inconsistent_signal Inconsistent Signal pipetting_error Pipetting Error inconsistent_signal->pipetting_error matrix_effects Matrix Effects inconsistent_signal->matrix_effects stability IS Stability inconsistent_signal->stability non_linearity Non-Linearity non_linearity->matrix_effects detector_saturation Detector Saturation non_linearity->detector_saturation poor_accuracy Poor Accuracy/Precision poor_accuracy->pipetting_error poor_accuracy->matrix_effects low_sn Low S/N Ratio poor_accuracy->low_sn calibrate_pipettes Calibrate Pipettes pipetting_error->calibrate_pipettes matrix_matched_cal Matrix-Matched Calibration matrix_effects->matrix_matched_cal optimize_conc Optimize IS Concentration detector_saturation->optimize_conc low_sn->optimize_conc fresh_solutions Prepare Fresh Solutions stability->fresh_solutions

References

dealing with Nicarbazin-d8 variability in replicate injections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in replicate injections during the analysis of Nicarbazin-d8.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of Nicarbazin, with a focus on the variability of its deuterated internal standard, this compound (specifically the DNC-d8 component).

Q1: What is an acceptable level of variability for this compound in replicate injections?

A1: For bioanalytical methods, regulatory bodies like the FDA and EMA provide guidelines on assay precision. While these guidelines primarily focus on the analyte's concentration, the stability of the internal standard (IS) response is a critical indicator of method performance. A common industry practice is to consider the coefficient of variation (%CV or %RSD) of the IS peak area across an analytical run.

Table 1: General Acceptance Criteria for Internal Standard (IS) Variability

ParameterAcceptance CriteriaRegulatory Guidance/Industry Practice
IS Peak Area %CV Across Run ≤ 15-20%Industry Best Practice[1]
Individual IS Response Deviation Within 50% to 150% of the mean IS responseCommon approach for outlier identification[2][3]
Analyte/IS Ratio Precision ≤ 15% CV (for QCs and standards)FDA & EMA Guidance[4]
Analyte/IS Ratio Precision (LLOQ) ≤ 20% CV (for the Lower Limit of Quantitation)FDA & EMA Guidance[4]

If your this compound response variability exceeds these typical limits, it warrants investigation.

Q2: My this compound peak area is highly variable between replicate injections of the same sample. What are the potential causes?

A2: High variability in replicate injections of the same sample often points to issues with the autosampler, instrument stability, or the sample itself. Below is a systematic approach to troubleshooting this issue.

Table 2: Troubleshooting High Variability in Replicate Injections of the Same Sample

Potential CauseTroubleshooting StepExpected Outcome
Autosampler/Injector Issues 1. Check for air bubbles in the syringe and sample loop. 2. Ensure the injection needle is not bent or clogged. 3. Verify the injection volume setting and that the syringe is drawing the correct volume. 4. Perform a system suitability test with a known standard to check injector precision.Consistent peak areas for the standard. %RSD should be low (typically <5%).
Inconsistent Sample Draw 1. Ensure there is sufficient sample volume in the vial. 2. Check for vial coring (pieces of the septum in the sample). 3. Confirm the injection needle depth is appropriate for the vial and sample volume.The autosampler consistently aspirates the intended volume without issue.
Analyte/IS Adsorption 1. Nicarbazin is known to be electrostatic.[5] Consider if it's adsorbing to vials, caps, or tubing. 2. Use deactivated glass or polypropylene vials. 3. Ensure the sample solvent is compatible and minimizes adsorption.Improved peak area consistency.
Sample Evaporation 1. Use appropriate vial caps and septa to prevent solvent evaporation, especially for volatile organic solvents. 2. Check the temperature of the autosampler tray.Consistent sample concentration over time, leading to stable IS response.
MS Source Instability 1. Monitor the spray stability in the ion source. 2. Check for blockages in the capillary or spray needle. 3. Ensure gas flows and source temperatures are stable.A stable and consistent ion spray, leading to a more stable signal.

Troubleshooting Workflow for Replicate Injection Variability

G start High Variability in Replicate Injections check_autosampler Inspect Autosampler (Bubbles, Needle, Volume) start->check_autosampler system_suitability Run System Suitability Test with a pure standard check_autosampler->system_suitability pass_ss SS Test Passes (%RSD < 5%) system_suitability->pass_ss fail_ss SS Test Fails (%RSD > 5%) system_suitability->fail_ss check_sample Investigate Sample-Specific Issues (Volume, Adsorption, Evaporation) pass_ss->check_sample check_ms Check MS Source Stability pass_ss->check_ms service_autosampler Service Autosampler/ Injector fail_ss->service_autosampler resolved Problem Resolved service_autosampler->resolved resolve_sample Use different vials or adjust sample solvent check_sample->resolve_sample resolve_ms Clean/Service MS Source check_ms->resolve_ms resolve_sample->resolved resolve_ms->resolved

Caption: A decision tree for troubleshooting this compound variability in replicate injections.

Q3: The this compound response is inconsistent across different samples in my analytical run. What should I investigate?

A3: Variability across an entire batch of samples, including standards, QCs, and unknowns, often points to issues in the sample preparation workflow or matrix effects.

Table 3: Troubleshooting Inconsistent IS Response Across an Analytical Run

Potential CauseTroubleshooting StepExpected Outcome
Inaccurate IS Spiking 1. Verify the calibration and precision of the pipette used for adding the IS. 2. Ensure the IS stock solution is homogeneous before pipetting. Vortex thoroughly. 3. Add the IS as early as possible in the workflow to account for variability in subsequent steps.[2]Consistent IS concentration in all samples.
Inconsistent Sample Preparation 1. Ensure thorough vortexing/mixing after adding the IS to each sample.[2] 2. Standardize all extraction steps (e.g., vortexing time, centrifugation speed/time). 3. For solid tissues, ensure initial homogenization is complete and representative aliquots are taken.Consistent extraction recovery for the IS across all samples.
Matrix Effects 1. Assess Matrix Effects: Analyze this compound in a neat solution versus a post-extraction spiked blank matrix. A significant difference in peak area indicates ion suppression or enhancement.[6] 2. Improve Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components. Ensure co-elution of DNC and DNC-d8.[7] 3. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.Minimized ion suppression/enhancement, leading to more consistent IS response.
IS Stability Issues 1. Verify the stability of this compound in the stock solution and in the final sample matrix under the storage and benchtop conditions used. 2. Check for potential degradation due to pH or temperature.No significant degradation of the IS during the sample preparation and analysis timeline.

Logical Flow for Investigating Batch-wide Variability

G cluster_prep Sample Preparation Workflow cluster_analysis Analytical & Chemical Factors start Inconsistent IS Response Across Analytical Run is_spiking Review IS Spiking Procedure (Pipette, Mixing, Timing) start->is_spiking sample_prep Evaluate Sample Prep Consistency (Vortexing, Centrifugation) start->sample_prep matrix_effects Investigate Matrix Effects (Post-extraction spike test) start->matrix_effects is_stability Check IS Stability (Stock & in-matrix) start->is_stability optimize_spiking optimize_spiking is_spiking->optimize_spiking Optimize IS addition and mixing standardize_prep standardize_prep sample_prep->standardize_prep Standardize extraction protocol improve_cleanup improve_cleanup matrix_effects->improve_cleanup Improve chromatography or sample cleanup retest_stability retest_stability is_stability->retest_stability Perform stability tests

Caption: Key areas to investigate for batch-wide this compound variability.

Experimental Protocols

This section provides a representative experimental protocol for the quantification of Nicarbazin (as DNC) in biological matrices using this compound (DNC-d8) as an internal standard. This protocol is a synthesis of methodologies reported in the literature.[8][9]

Protocol: Quantification of DNC in Chicken Tissue

1. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Acetate (NH₄OAc), LC-MS grade

  • Dimethylformamide (DMF)

  • Water, LC-MS grade

  • Nicarbazin reference standard

  • This compound (DNC-d8) internal standard

  • Anhydrous Sodium Sulfate

  • 50 mL polypropylene centrifuge tubes

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Standard and Internal Standard Stock Solution Preparation

  • Nicarbazin Stock (1000 µg/mL DNC): Accurately weigh the equivalent of 100 mg of the DNC component of the Nicarbazin standard, dissolve in DMF, and bring to a final volume of 100 mL in a volumetric flask.

  • DNC-d8 Stock (1000 µg/mL): Dissolve 10 mg of DNC-d8 in DMF and bring to a final volume of 10 mL.

  • Working Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with ACN to appropriate concentrations for spiking and standard curve preparation.

3. Sample Preparation (Protein Precipitation & Extraction)

  • Weigh 5.0 g (± 0.05 g) of homogenized tissue into a 50 mL centrifuge tube.

  • Spike all samples (standards, QCs, and unknowns) with a fixed volume of DNC-d8 working solution (e.g., 200 µL of a 1.0 µg/mL solution).

  • For calibration standards and QCs, spike with the appropriate volume of Nicarbazin working solution.

  • Add 10 g of anhydrous sodium sulfate to the tube.

  • Add 20 mL of ACN.

  • Vortex vigorously for 30 minutes.

  • Centrifuge at ≥3000 x g for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Re-extract the tissue pellet with another 20 mL of ACN, vortex, and centrifuge as before.

  • Combine the supernatants.

  • Adjust the final volume (e.g., to 50 mL) with ACN.

  • Filter an aliquot through a 0.22 µm filter into an LC vial for analysis.

4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate.

  • Mobile Phase B: Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • DNC: Precursor ion m/z 301 -> Product ions m/z 137, m/z 107.[8]

    • DNC-d8: Precursor ion m/z 309 -> Product ion (specific to the labeled positions).[8]

Experimental Workflow Diagram

G start Sample Homogenization weigh Weigh 5g Tissue start->weigh spike_is Spike with This compound (IS) weigh->spike_is spike_std Spike with Nicarbazin (for Standards/QCs) spike_is->spike_std extract1 Add Na₂SO₄ and ACN Vortex & Centrifuge spike_std->extract1 decant1 Collect Supernatant extract1->decant1 extract2 Re-extract Pellet with ACN decant1->extract2 decant2 Combine Supernatants extract2->decant2 volume Adjust to Final Volume decant2->volume filter Filter into LC Vial volume->filter analyze LC-MS/MS Analysis filter->analyze

Caption: Sample preparation workflow for Nicarbazin analysis in tissue.

Signaling Pathway Information

Nicarbazin's primary mode of action as a contraceptive agent in birds involves the disruption of egg formation. Its exact molecular mechanism is not fully elucidated but is thought to interfere with the development of the vitelline membrane, which separates the yolk from the egg white.[5][10] This may be related to interference with cholesterol metabolism.[5][10] The active component, 4,4'-dinitrocarbanilide (DNC), is responsible for this effect.

Conceptual Diagram of Nicarbazin's Mode of Action

G Nicarbazin Nicarbazin Ingestion DNC_HDP Dissociation into DNC and HDP in vivo Nicarbazin->DNC_HDP DNC_Absorption DNC Absorption (active component) DNC_HDP->DNC_Absorption Ovary Ovary / Oocyte Development DNC_Absorption->Ovary Cholesterol Cholesterol Metabolism (Proposed Target) DNC_Absorption->Cholesterol  Interferes with Vitelline_Membrane Vitelline Membrane Formation Ovary->Vitelline_Membrane Vitelline_Membrane->Cholesterol dependent on Disruption Disruption of Membrane Integrity Cholesterol->Disruption Outcome Reduced Egg Hatchability Disruption->Outcome

Caption: Conceptual pathway of Nicarbazin's effect on avian egg formation.

References

improving peak shape and resolution for Nicarbazin-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for Nicarbazin-d8 in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?

A1: Poor peak shape for this compound can stem from several factors, including:

  • Secondary Silanol Interactions: Residual silanols on the surface of silica-based columns can interact with the amine groups in the Nicarbazin structure, leading to peak tailing.[1]

  • Column Overload: Injecting too much sample onto the column can cause peak fronting.[2]

  • Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the initial mobile phase can lead to peak distortion.[2][3]

  • Column Contamination or Deterioration: Accumulation of matrix components or degradation of the stationary phase can result in broad or split peaks.[4][5]

  • Mismatched pH: If the mobile phase pH is close to the pKa of Nicarbazin, it can exist in both ionized and non-ionized forms, leading to peak tailing.

Q2: What is the recommended starting mobile phase for this compound analysis?

A2: A common starting point for reversed-phase chromatography of this compound is a mobile phase consisting of a mixture of an aqueous component and an organic solvent, often with an additive to improve peak shape. A typical mobile phase is:

  • Aqueous Phase (A): Water with 0.1% formic acid and 5 mM ammonium acetate.[6][7]

  • Organic Phase (B): Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium acetate.[6][7][8][9]

The gradient elution will typically start with a lower percentage of the organic phase and ramp up to elute the this compound.

Q3: Which type of HPLC column is most suitable for this compound analysis?

A3: A C18 reversed-phase column is the most commonly used stationary phase for this compound analysis.[6][7] Look for columns with high-purity silica and end-capping to minimize silanol interactions. The choice of particle size (e.g., 3 µm, 5 µm) and column dimensions will depend on the desired resolution and analysis time, as well as the capabilities of your LC system (HPLC vs. UHPLC).[7]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue that can compromise resolution and integration accuracy.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_mobile_phase 1. Check Mobile Phase pH and Buffer start->check_mobile_phase adjust_ph Adjust pH (e.g., add formic acid) Increase buffer concentration check_mobile_phase->adjust_ph pH near pKa or low buffer strength check_column 2. Evaluate Column Condition check_mobile_phase->check_column Mobile phase OK good_peak Peak Shape Improved adjust_ph->good_peak flush_column Flush column with strong solvent check_column->flush_column Contamination suspected replace_column Replace with new or different column (e.g., end-capped C18) check_column->replace_column Column is old or damaged check_sample_solvent 3. Assess Sample Solvent check_column->check_sample_solvent Column OK flush_column->good_peak replace_column->good_peak match_solvent Reconstitute sample in initial mobile phase conditions check_sample_solvent->match_solvent Solvent stronger than mobile phase match_solvent->good_peak G Troubleshooting Workflow for Improving this compound Resolution start Poor Resolution optimize_gradient 1. Optimize Gradient Profile start->optimize_gradient shallower_gradient Decrease gradient slope (increase run time) optimize_gradient->shallower_gradient change_organic 2. Change Organic Solvent optimize_gradient->change_organic Gradient optimized improved_resolution Resolution Improved shallower_gradient->improved_resolution switch_solvent Switch from Methanol to Acetonitrile (or vice versa) change_organic->switch_solvent adjust_flow_rate 3. Adjust Flow Rate change_organic->adjust_flow_rate Solvent change ineffective switch_solvent->improved_resolution lower_flow Decrease flow rate adjust_flow_rate->lower_flow column_temp 4. Modify Column Temperature adjust_flow_rate->column_temp Flow rate optimized lower_flow->improved_resolution change_temp Increase or decrease temperature (e.g., in 5 °C increments) column_temp->change_temp change_temp->improved_resolution

References

Technical Support Center: Minimizing Nicarbazin-d8 Carryover in LC Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Nicarbazin-d8 in their Liquid Chromatography (LC) systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analysis?

A1: this compound is the deuterated form of Nicarbazin, a synthetic coccidiostat. In analytical chemistry, it is commonly used as an internal standard for the quantification of Nicarbazin in various matrices, such as animal tissues and feed.[1] The deuterium labeling provides a distinct mass spectrometric signal, allowing for accurate and precise measurement of the non-labeled analyte.

Q2: What is carryover in an LC system?

A2: Carryover in high-performance liquid chromatography (HPLC) is the appearance of a small peak of an analyte in a blank injection that follows an injection of a sample containing a high concentration of that same analyte. This indicates that a portion of the analyte from the previous injection has been retained somewhere in the LC system and is eluting in subsequent runs.

Q3: Why is this compound prone to carryover?

A3: The physicochemical properties of the active component of Nicarbazin, 4,4'-dinitrocarbanilide (DNC), contribute to its tendency for carryover. DNC has low solubility in water and common organic solvents like methanol and ethanol.[2] Furthermore, Nicarbazin crystals are known to be strongly electrostatic, which can lead to adsorption onto surfaces within the LC system, such as the autosampler needle, injection valve, tubing, and the head of the analytical column.[3]

Q4: How can I detect this compound carryover in my experiments?

A4: The most straightforward method to detect carryover is to inject a blank sample (your mobile phase or a clean solvent) immediately after a high-concentration standard or sample of this compound.[4] If a peak corresponding to this compound appears in the blank injection, you are experiencing carryover.

Troubleshooting Guides

Guide 1: Identifying the Source of this compound Carryover

A systematic approach is crucial to pinpoint the source of the carryover. The following workflow can help you isolate the problematic component in your LC system.

G cluster_0 Troubleshooting Workflow A Inject Blank after High Concentration Standard B Carryover Detected? A->B C No Carryover. Continue Analysis. B->C No D Isolate Autosampler vs. Column B->D Yes E Replace Column with a Union Inject Blank D->E F Carryover Still Present? E->F G Source is Autosampler (Needle, Valve, Tubing) F->G Yes H Source is Column F->H No I Proceed to Autosampler Cleaning Protocol G->I J Proceed to Column Cleaning Protocol H->J

Caption: A logical workflow for identifying the source of LC carryover.

Guide 2: Mitigating this compound Carryover

Once the source of the carryover has been identified, or if you are proactively trying to prevent it, the following strategies can be employed.

1. Optimize Autosampler Wash Solvents:

The choice of wash solvent is critical for removing adsorbed this compound from the autosampler needle and injection port. Due to the poor solubility of DNC in common reversed-phase solvents, a stronger, more appropriate solvent system is often required.

Experimental Protocol: Wash Solvent Optimization

  • Prepare a series of wash solutions:

    • Wash Solution A: Your initial mobile phase composition.

    • Wash Solution B: 90:10 Acetonitrile:Water with 0.1% Formic Acid.

    • Wash Solution C: 90:10 Isopropanol:Water with 0.1% Formic Acid.

    • Wash Solution D: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (use with caution and ensure compatibility with your LC system).

  • Perform a carryover test for each wash solution:

    • Inject a high-concentration this compound standard.

    • Perform the autosampler wash routine with the selected wash solution.

    • Inject a blank sample.

    • Measure the peak area of any carryover peak.

  • Compare the results: The most effective wash solution will result in the lowest carryover peak area.

Data Presentation: Illustrative Wash Solvent Effectiveness

Wash Solvent CompositionThis compound Carryover (%)
50:50 Acetonitrile:Water1.5%
90:10 Acetonitrile:Water + 0.1% Formic Acid0.5%
90:10 Isopropanol:Water + 0.1% Formic Acid0.1%
Dimethylformamide (DMF)< 0.05%

Note: These are illustrative values. Actual results will vary depending on the LC system and experimental conditions.

2. Enhance Cleaning Procedures:

  • Increase Wash Volume and/or Cycles: For particularly stubborn carryover, increasing the volume of the wash solvent and/or the number of wash cycles can be effective.[5]

  • Dual-Solvent Washes: Employing a sequence of washes with different solvents can be beneficial. For example, a wash with a strong organic solvent to dissolve the this compound, followed by a wash with the mobile phase to ensure miscibility before the next injection.[5]

3. Column Cleaning and Regeneration:

If the column is identified as the source of carryover, a more rigorous cleaning procedure is necessary.

Experimental Protocol: Column Cleaning

  • Disconnect the column from the detector.

  • Flush the column with a series of solvents in the reverse direction:

    • Mobile phase without buffer (20 column volumes).

    • Water (20 column volumes).

    • Isopropanol (20 column volumes).

    • Hexane (if compatible with your column chemistry).

    • Isopropanol (20 column volumes).

    • Water (20 column volumes).

    • Re-equilibrate with your initial mobile phase.

4. Methodological Adjustments:

  • Sample Diluent: Ensure your sample diluent is strong enough to keep this compound fully dissolved. Consider using a diluent with a higher organic content or a small amount of DMF or DMSO if compatible with your chromatography.

  • Injection Volume: Reducing the injection volume can sometimes mitigate carryover, although this may impact sensitivity.[5]

G cluster_1 Carryover Mitigation Strategies A This compound Carryover Issue B Optimize Autosampler Wash A->B C Enhance Cleaning Procedures A->C D Column Cleaning & Regeneration A->D E Methodological Adjustments A->E F Select Stronger Wash Solvents (e.g., IPA, DMF) B->F G Increase Wash Volume/Cycles Use Dual-Solvent Washes C->G H Reverse Column Flush Protocol D->H I Adjust Sample Diluent Reduce Injection Volume E->I

Caption: Key strategies for mitigating this compound carryover.

By following these troubleshooting guides and implementing the suggested experimental protocols, researchers can effectively minimize the carryover of this compound, leading to more accurate and reliable analytical results.

References

troubleshooting poor recovery of Nicarbazin-d8 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Nicarbazin-d8 during sample extraction. This compound serves as the internal standard for the analysis of Nicarbazin, with 4,4'-dinitrocarbanilide (DNC) being the marker residue. Therefore, troubleshooting its recovery is critical for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low. What are the first steps I should take to troubleshoot this issue?

The first step in troubleshooting is to systematically determine at which stage of the process the analyte is being lost. This can be achieved by collecting and analyzing fractions from each step of your extraction protocol (e.g., sample loading, wash steps, and elution).[1][2] This will help you pinpoint if the issue is related to initial binding, premature elution, or incomplete elution. Additionally, verify that your analytical system (e.g., LC-MS/MS) is functioning correctly by injecting known standards to check for instrument response and reproducibility.[1]

Q2: I suspect the issue is with my Solid-Phase Extraction (SPE) protocol. What are common causes of poor recovery in SPE?

Poor recovery during SPE can stem from several factors:

  • Incorrect Sorbent Choice: Ensure the sorbent chemistry is appropriate for retaining DNC. Given DNC's properties, a reversed-phase sorbent is typically suitable.

  • Improper Column Conditioning/Equilibration: Failure to properly wet and condition the sorbent can lead to inconsistent and incomplete binding of the analyte.[3]

  • Sample Overloading: Exceeding the binding capacity of the SPE cartridge will cause the analyte to break through during the loading step.[2]

  • Inappropriate Flow Rate: A flow rate that is too high during sample loading can prevent efficient binding of this compound to the sorbent.[3]

  • Wash Solvent is Too Strong: The wash step may be prematurely eluting the this compound. If you detect your internal standard in the wash fraction, consider using a weaker solvent.[2]

  • Elution Solvent is Too Weak: If the analyte is not being recovered in the elution step, the solvent may not be strong enough to desorb it from the sorbent. You may need to increase the solvent strength or try a different solvent.[1][2]

  • Sample pH: While DNC is neutral over a wide pH range (pH 5-9), the sample pH can affect the retention of matrix components, which might indirectly impact analyte recovery.[3][4]

Q3: Could the extraction solvent be the cause of low recovery in my Liquid-Liquid Extraction (LLE) or QuEChERS method?

Yes, the choice and handling of the extraction solvent are critical.

  • Solvent Polarity: For LLE, the extracting solvent should be chosen to maximize the partitioning of DNC from the aqueous sample matrix into the organic phase. Matching the polarity of the analyte with the solvent is a key starting point.[5] Acetonitrile (ACN) and methanol are commonly used and have demonstrated good recoveries.[6][7]

  • Phase Ratio: In LLE, a higher ratio of organic extraction solvent to the aqueous sample (e.g., 7:1) can improve recovery.[5]

  • Salting Out (QuEChERS/LLE): Adding salt like sodium chloride or sodium sulfate is crucial in QuEChERS and can enhance LLE recovery. The salt increases the polarity of the aqueous layer, driving the less polar DNC into the organic layer.[5][8]

  • Incomplete Extraction: Ensure sufficient vortexing or shaking time to allow for complete partitioning of the analyte into the extraction solvent. AOAC Method 2013.07 suggests mixing for 30 minutes.[9]

Q4: How do matrix effects influence this compound recovery and measurement?

Matrix effects, particularly in complex samples like animal tissue, can significantly impact results by suppressing or enhancing the analyte signal during analysis (e.g., in mass spectrometry), even if the physical recovery is good.[9][10]

  • Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.

  • Mitigation Strategies: Using a deuterated internal standard like this compound is the primary way to compensate for these effects, as it should be impacted similarly to the native analyte.[6] Additionally, preparing matrix-matched standards, where calibration standards are prepared in a blank extract, is a common and effective strategy to counteract matrix effects.[4][9] Further cleanup steps, such as dispersive SPE (dSPE), can also help by removing interfering components.[8]

Q5: Is it possible that my this compound internal standard is degrading?

Yes, the stability of the internal standard is a potential concern.

  • Stock Solution Stability: Stock solutions of DNC-d8 are often prepared in solvents like Dimethylformamide (DMF).[9][11] These stock solutions are typically stable for up to 3 months when stored protected from light at room temperature.[11]

  • Working Solution Stability: Diluted working solutions in solvents like ACN are generally stable for about 14 days under refrigerated conditions.[4][11]

  • Freeze-Thaw Cycles: The stability of DNC in frozen tissue has been demonstrated for up to 3 freeze-thaw cycles.[4]

  • Verification: If you suspect degradation, prepare a fresh stock and working solution of this compound and compare its performance against the old solution.

Data on Nicarbazin Recovery

The following tables summarize recovery data for the DNC component of Nicarbazin from various studies, which can serve as a benchmark for your own experiments.

Table 1: Nicarbazin (DNC) Recovery in Animal Feeds

Extraction MethodAnalyte LevelRecovery (%)RSD (%)Reference
Methanol Extraction, LC-MS0.1 - 100 mg/kg88 - 101%< 8%[6]
ACN-Methanol (1+1) Extraction, HPLC-UV20 - 200 mg/kg> 90%N/A[7]
ACN-Methanol (1+1) Extraction, HPLC-UV20 - 240 mg/kg91 - 108%2.6 - 10.2%[7]
ACN:Water (80:20) Extraction, HPLC-UVNot SpecifiedN/AN/A[12]

Table 2: Nicarbazin (DNC) Recovery in Chicken Tissues & Eggs

MatrixMethodSpiking LevelRecovery (%)RSD (%)Reference
MuscleAOAC 2013.07 (ACN Extraction)Not Specified90.4%7.9%[9]
Muscle & EggsQuEChERS-like, dSPE, LC-MS/MS10, 200, 500 µg/kg90.1 - 105.2%3.0 - 8.1%[8]
EggsQuEChERS-like, dSPE, LC-MS/MS10 µg/kg94.0 - 103.7%3.1 - 14.4%[8]
LiverQuEChERS, HPLC-UV/FL100, 200, 400 µg/kg~91%~5.5%[13]

Experimental Protocols

Protocol 1: Extraction from Chicken Tissue (Based on AOAC Official Method 2013.07) [9][11]

  • Weigh 5.00 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Fortify the sample with 200 µL of a 1.0 µg/mL this compound internal standard solution.

  • Add 10 g of anhydrous sodium sulfate and thoroughly mix with a spatula to create a crumbly homogenate.

  • Add 20 mL of acetonitrile (ACN).

  • Mix using a multi-tube vortex mixer for 30 minutes.

  • Centrifuge at approximately 2025 x g (3000 rpm) for 10 minutes.

  • Decant the supernatant into a separate 50 mL tube.

  • Re-extract the tissue pellet by repeating steps 4-7 and combine the supernatants.

  • Adjust the final volume of the combined supernatants to 50 mL with ACN and mix thoroughly.

  • The sample is now ready for analysis (e.g., by LC-MS/MS).

Protocol 2: QuEChERS-like Extraction for Chicken Muscle and Eggs [8]

  • Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of a 1 µg/mL this compound internal standard solution.

  • For muscle samples, add 2 mL of water. This is not required for eggs.

  • Add 10 mL of acetonitrile (ACN).

  • Vortex for 5 minutes, followed by 20 minutes of sonication.

  • Add approximately 2 g of sodium chloride (NaCl), vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant into a syringe containing 50 mg of silica for in-syringe dispersive SPE cleanup.

  • Push the solution through the silica and a 0.22 µm PTFE filter, collecting the eluate at a rate of about 1 drop per second.

  • The collected eluate is ready for LC-MS/MS analysis.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting and sample preparation.

G start Poor this compound Recovery Observed check_is 1. Check Internal Standard (Age, Purity, Concentration) start->check_is is_ok IS Solution OK? check_is->is_ok check_instrument 2. Verify Analytical Instrument (Inject Known Standard) instrument_ok Instrument OK? check_instrument->instrument_ok is_ok->check_instrument Yes remake_is Remake IS Stock & Working Solutions is_ok->remake_is No troubleshoot_instrument Troubleshoot LC-MS/MS (Source, Column, etc.) instrument_ok->troubleshoot_instrument No fraction_analysis 3. Perform Fraction Analysis of Extraction Steps instrument_ok->fraction_analysis Yes remake_is->start analyte_location Where is the IS Lost? fraction_analysis->analyte_location load_wash In Load/Wash Fraction analyte_location->load_wash Load/Wash not_in_eluate Not in Eluate (Retained on Column) analyte_location->not_in_eluate Not in Eluate low_in_organic Low in Organic Phase (LLE / QuEChERS) analyte_location->low_in_organic Organic Phase troubleshoot_binding Problem: Poor Binding or Premature Elution Actions: - Check Sorbent Choice - Decrease Wash Strength - Check pH / Flow Rate - Check for Overloading load_wash->troubleshoot_binding troubleshoot_elution Problem: Incomplete Elution Actions: - Increase Elution Solvent Strength - Increase Elution Volume - Check for Secondary Interactions not_in_eluate->troubleshoot_elution troubleshoot_partition Problem: Poor Partitioning Actions: - Check Solvent Choice - Ensure Sufficient Salt Added - Increase Vortex/Shake Time - Adjust Phase Ratio low_in_organic->troubleshoot_partition

Caption: A decision tree for troubleshooting poor this compound recovery.

G sample 1. Sample Weighing (5g Homogenized Tissue) is_spike 2. IS Spiking (this compound) sample->is_spike extraction 3. Liquid Extraction (10mL ACN, Vortex, Sonicate) is_spike->extraction salting_out 4. Salting Out (2g NaCl, Vortex, Centrifuge) extraction->salting_out supernatant Supernatant (ACN + Analyte) salting_out->supernatant pellet Tissue Pellet (Discard) salting_out->pellet cleanup 5. In-Syringe dSPE Cleanup (Silica + 0.22µm Filter) supernatant->cleanup final_extract 6. Final Extract for LC-MS/MS Analysis cleanup->final_extract

Caption: QuEChERS-like experimental workflow for this compound extraction.

References

optimizing LC gradient for baseline separation of Nicarbazin and Nicarbazin-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the baseline separation of Nicarbazin and its deuterated internal standard, Nicarbazin-d8.

Frequently Asked Questions (FAQs)

Q1: Why is baseline separation between Nicarbazin and this compound important?

While mass spectrometry can distinguish between Nicarbazin and this compound based on their mass-to-charge ratio, chromatographic co-elution can lead to issues such as ion suppression.[1] When both compounds enter the mass spectrometer ion source simultaneously at high concentrations, the ionization efficiency of one or both compounds can be compromised, potentially affecting the accuracy and precision of quantification.[2] Achieving baseline or near-baseline separation ensures that each compound is ionized under optimal and consistent conditions, leading to more reliable and reproducible results.

Q2: Is it normal for this compound to have a slightly different retention time than Nicarbazin?

Yes, it is a known chromatographic phenomenon that deuterated internal standards may exhibit slightly different retention times compared to their non-deuterated counterparts.[1] This is due to the subtle differences in the physicochemical properties of the molecule when hydrogen is replaced by deuterium.[3] Typically, the deuterated standard elutes slightly earlier than the native compound in reversed-phase chromatography.[1]

Q3: What is the marker residue for Nicarbazin, and what are the common ions monitored in LC-MS/MS analysis?

The marker residue for Nicarbazin is 4,4'-dinitrocarbanilide (DNC).[4][5] In LC-MS/MS analysis, the deprotonated molecule [M-H]⁻ is typically monitored. For DNC, this corresponds to an m/z of 301, and for the deuterated internal standard (d8-DNC), the m/z is 309.[4][6]

Troubleshooting Guide: Optimizing Baseline Separation

This guide addresses common issues encountered when developing an LC method for the baseline separation of Nicarbazin and this compound.

Issue 1: Complete Co-elution of Nicarbazin and this compound Peaks

If you are observing a single, sharp peak containing both Nicarbazin and this compound, your current chromatographic conditions lack the necessary selectivity to differentiate between the two molecules.

Troubleshooting Workflow for Co-elution

start Start: Co-eluting Peaks step1 Decrease Gradient Steepness (e.g., slower increase in organic phase) start->step1 step2 Modify Mobile Phase Composition (e.g., change organic solvent, adjust pH) step1->step2 step3 Evaluate a Different Stationary Phase (e.g., different column chemistry) step2->step3 end Achieved Separation step3->end

Caption: Troubleshooting workflow for co-eluting peaks.

Detailed Steps:

  • Adjust the Gradient Profile: A steep gradient may not provide sufficient time for the separation to occur.

    • Action: Decrease the rate of increase of the organic mobile phase. For example, if your gradient goes from 20% to 80% organic in 5 minutes, try extending this to 10 or 15 minutes. This "flatter" gradient increases the opportunity for differential retention.

  • Modify the Mobile Phase Composition:

    • Action 1: Change the Organic Modifier. If you are using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

    • Action 2: Adjust the Aqueous Phase pH. The pKa of the molecules can influence their retention. Modifying the pH of the aqueous mobile phase with a suitable buffer (e.g., ammonium acetate, formic acid) can sometimes enhance separation.[7]

  • Change the Stationary Phase:

    • Action: If modifying the mobile phase is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to introduce different separation mechanisms.

Issue 2: Poor Resolution (Partial Overlap) of Peaks

In this scenario, you can see a shoulder on your peak or two distinct but overlapping peaks. The goal is to increase the distance between the peak apexes and reduce peak width.

Logical Relationship for Improving Resolution

cluster_0 Parameters to Adjust cluster_1 Impacts A Gradient Slope X Selectivity A->X B Flow Rate Y Efficiency B->Y C Column Temperature C->X C->Y Z Improved Resolution X->Z Y->Z

Caption: Factors influencing chromatographic resolution.

Detailed Steps:

  • Optimize the Gradient Slope: As with co-elution, a shallower gradient is often the most effective tool for improving the resolution of closely eluting compounds.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency, leading to sharper peaks and potentially better resolution. However, this will also increase the run time.

  • Adjust the Column Temperature:

    • Action: Systematically evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C). Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn influences both retention and peak shape.

Experimental Protocols

Below are examples of LC methods that have been used for the analysis of Nicarbazin (as DNC) and its deuterated internal standard. These can be used as a starting point for method development and optimization.

Method 1: LC-MS/MS for Nicarbazin in Chicken Liver and Eggs [4]

  • LC System: Agilent 1100 Series HPLC

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Methanol

  • Mobile Phase B: 5 mM Ammonium Acetate in Water

  • Gradient:

    Time (min) %A %B
    0 75 25
    10 75 25
    11 100 0
    15 100 0
    16 75 25

    | 25 | 75 | 25 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 25 µL

  • Column Temperature: Not specified

Method 2: LC-MS/MS for Nicarbazin in Chicken Tissues [5]

  • LC System: Not specified

  • Column: Not specified

  • Mobile Phase A: Water with 1.0 mL/L Formic Acid and 0.38 g/L Ammonium Acetate

  • Mobile Phase B: Methanol with 1.0 mL/L Formic Acid and 0.38 g/L Ammonium Acetate

  • Gradient:

    Time (min) %B
    0-2 0
    2-3 0-80

    | 3-6 | 80 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of Nicarbazin (DNC) and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ions (m/z)
Nicarbazin (DNC)301137, 107
This compound (DNC-d8)309Not specified

Data sourced from Yakkundi et al. (2001)[4]

References

Validation & Comparative

Validating Analytical Methods with Nicarbazin-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of data. This guide provides a comprehensive comparison of key performance characteristics for analytical methods utilizing Nicarbazin-d8 as an internal standard, particularly for the quantification of nicarbazin's marker residue, 4,4'-dinitrocarbanilide (DNC). The data presented is synthesized from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Data Presentation: Performance Characteristics

The use of a deuterated internal standard like this compound (DNC-d8) is a well-established technique to enhance the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response. The following tables summarize the typical validation parameters achieved in methods employing this compound for the analysis of DNC in different biological matrices.

Table 1: Linearity and Sensitivity of DNC Analysis using this compound

ParameterChicken MuscleChicken LiverEggsAnimal Feed
Linear Range 0.25 - 50 ng/mL[1]25 - 2500 ng/mL[2][3][4]10 - 300 µg/kg[5][6][7]0.1 - 100 mg/kg[8]
Correlation Coefficient (r) > 0.999[1]Not specifiedNot specified0.9999[8]
Limit of Detection (LOD) 0.1 µg/kg[1]Not specifiedNot specifiedNot specified
Limit of Quantitation (LOQ) 0.3 µg/kg[1]Not specifiedNot specifiedNot specified

Table 2: Accuracy and Precision of DNC Analysis using this compound

MatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Chicken Muscle 3 levels90.1 - 105.2[1]3.0 - 8.1[1]
Chicken Liver 100, 200, 300 µg/kg[5][6][7]Not specifiedNot specified
Eggs 3 levels94.0 - 103.7[1]3.1 - 14.4[1]
Animal Feed 0.1, 1, 10, 100 mg/kg[8]88 - 101[8]< 8[8]

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a generalized methodology for the determination of DNC in chicken tissues using this compound as an internal standard, based on established and validated methods.[2][4]

1. Sample Preparation and Extraction

  • Homogenization: Weigh a representative portion of the tissue sample (e.g., 5g of muscle) into a centrifuge tube.[2]

  • Internal Standard Spiking: Fortify the sample with a known amount of this compound internal standard solution (e.g., 200 µL of a 1.0 µg/mL solution).[2]

  • Extraction: Add extraction solvent (e.g., acetonitrile) and a drying agent (e.g., anhydrous sodium sulfate).[2] Homogenize and vortex for an extended period (e.g., 30 minutes).[2]

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases (e.g., at 3000 rpm for 10 minutes).[2][4]

  • Supernatant Collection: Decant the supernatant into a clean tube.[2][4]

  • Re-extraction: Repeat the extraction step on the tissue pellet and combine the supernatants.[2][4]

  • Final Volume Adjustment: Adjust the final volume of the combined extracts with the extraction solvent.[2][4]

  • Filtration: Filter the extract through a suitable filter (e.g., 0.45 µm PTFE) into an LC vial for analysis.[2][4]

2. LC-MS/MS Analysis

  • Chromatographic Separation: Employ a reverse-phase C18 column for chromatographic separation.[6]

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of ammonium acetate and formic acid in water and methanol.[2][3][4]

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[5][6][7]

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both DNC and the this compound internal standard. For DNC, the precursor ion [M-H]⁻ at m/z 301 is monitored along with transition ions at m/z 137 and 107.[5][6][7] For DNC-d8, the precursor ion [M-H]⁻ at m/z 309 is monitored.[5][6][7]

3. Quantification

  • Concentrations are determined using a matrix-matched standard curve, with the this compound internal standard added to all samples and standards prior to extraction to correct for any analyte loss during sample processing and instrumental analysis.[2][9]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the role of this compound as an internal standard.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness Stability Stability ValidationProtocol->Stability ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport Stability->ValidationReport MethodImplementation Routine Method Implementation ValidationReport->MethodImplementation

Analytical method validation workflow.

Internal_Standard_Correction Sample Sample containing Analyte (Nicarbazin) Spike Spike with known amount of Internal Standard (this compound) Sample->Spike Extraction Sample Preparation (Extraction, Cleanup) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS AnalyteSignal Analyte Signal (Variable) LCMS->AnalyteSignal IS_Signal Internal Standard Signal (Variable) LCMS->IS_Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) AnalyteSignal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Role of this compound as an internal standard.

References

Cross-Validation of Nicarbazin Analysis: A Comparative Guide to LC-MS/MS and ELISA Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Nicarbazin, a widely used coccidiostat in the poultry industry, is crucial for ensuring food safety and regulatory compliance. The marker residue for Nicarbazin is 4,4'-dinitrocarbanilide (DNC).[1][2][3] This guide provides a comprehensive comparison of two common analytical techniques for Nicarbazin detection: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Performance Characteristics: LC-MS/MS vs. ELISA

The choice between LC-MS/MS and ELISA for Nicarbazin analysis depends on several factors, including the required sensitivity, specificity, sample throughput, and cost. LC-MS/MS is considered the gold-standard confirmatory method due to its high sensitivity and specificity, while ELISA is a valuable tool for rapid screening of a large number of samples.[4][5]

ParameterLC-MS/MSELISA
Principle Chromatographic separation followed by mass-to-charge ratio detection of DNC and its fragments.Immunoassay based on the specific binding of an anti-DNC antibody to the target analyte.[5]
Limit of Detection (LOD) As low as 0.1 µg/kg in chicken muscle and eggs.[4][6]Typically in the range of 0.3 to 0.8 µg/kg (ng/mL).[5][7]
Limit of Quantitation (LOQ) 0.3 µg/kg in chicken muscle and eggs.[4][6]2.5 µg/kg has been reported.[8]
Specificity Very high; based on retention time and specific mass transitions of the DNC molecule.[1][2][3]High, but potential for cross-reactivity with structurally similar compounds.[5][9]
Accuracy & Precision High, with reported recoveries of 90.1–105.2% in muscle and 94.0–103.7% in eggs.[4][6]Good, with reported recoveries of 75-95%.[10]
Sample Throughput Lower; sample preparation is more extensive, and instrument run times can be longer.[8]High; suitable for screening large numbers of samples.[5]
Cost High initial instrument cost and ongoing operational expenses.Lower cost per sample and for initial setup.[5]
Confirmation Yes, provides unequivocal identification.[1][2][3]No, positive results often require confirmation by a method like LC-MS/MS.

Experimental Protocols

LC-MS/MS Method for Nicarbazin (DNC) Analysis in Poultry Tissues

This protocol is a generalized procedure based on established methods.[1][3][11]

1. Sample Preparation (Extraction)

  • Homogenize 5g of tissue sample (e.g., muscle, liver) with a cryomill.

  • Add an internal standard (e.g., DNC-d8) to the homogenized sample.[11]

  • Extract the sample twice with 20 mL of acetonitrile by vortexing for 30 minutes.[11]

  • Centrifuge the mixture at approximately 3000 rpm for 10 minutes.[11]

  • Combine the supernatants.[11]

  • For liver or egg samples, a liquid-liquid extraction with hexane may be used to remove lipids.[3]

  • The combined supernatant is then filtered through a 0.22 µm filter into an autosampler vial for analysis.[4][11]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate.[12]

    • Flow Rate: Approximately 0.4 mL/min.[11]

    • Injection Volume: 10 µL.[11]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is common for DNC.[1][2][3]

    • Monitoring: Multiple Reaction Monitoring (MRM) is used to monitor the transition of the precursor ion to product ions. For DNC, the precursor ion [M-H]⁻ at m/z 301 is monitored along with transition ions at m/z 137 and 107.[1][2][3]

3. Data Analysis

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a matrix-matched calibration curve.[11]

ELISA Method for Nicarbazin (DNC) Analysis

This protocol is based on a competitive ELISA format, which is common for small molecule detection.[13][14]

1. Sample Preparation

  • Homogenize the sample (e.g., meat, egg, feed).

  • Extract a known weight of the homogenized sample with an appropriate solvent (e.g., methanol or acetonitrile).[5]

  • Vortex or shake the mixture vigorously.

  • Centrifuge to pellet solid debris.

  • Dilute the supernatant with the assay buffer provided in the kit.

2. ELISA Procedure

  • Add standards, controls, and diluted sample extracts to the antibody-coated microtiter wells.

  • Add the enzyme-conjugated DNC to the wells.

  • Incubate for a specified time (e.g., 30-60 minutes) at room temperature. During this time, free DNC in the sample and the enzyme-conjugated DNC compete for binding to the anti-DNC antibodies.

  • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to the wells and incubate for a short period (e.g., 15 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of DNC in the sample.

  • Stop the reaction by adding a stop solution.[14]

  • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

3. Data Analysis

  • Calculate the percentage of binding for each standard and sample relative to the zero standard.

  • Construct a standard curve by plotting the percentage of binding against the logarithm of the standard concentrations.

  • Determine the concentration of DNC in the samples by interpolating their percentage of binding from the standard curve.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenization (e.g., 5g tissue) Spiking 2. Internal Standard Spiking (DNC-d8) Homogenization->Spiking Extraction 3. Solvent Extraction (Acetonitrile) Spiking->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Collection 5. Supernatant Collection Centrifugation->Collection Filtration 6. Filtration (0.22 µm) Collection->Filtration LC_Separation 7. LC Separation (C18 Column) Filtration->LC_Separation MSMS_Detection 8. MS/MS Detection (ESI-, MRM) LC_Separation->MSMS_Detection Data_Analysis 9. Data Analysis (Quantification) MSMS_Detection->Data_Analysis

Caption: Experimental workflow for Nicarbazin (DNC) analysis using LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure Homogenization 1. Homogenization Extraction 2. Solvent Extraction Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Dilution 4. Supernatant Dilution (Assay Buffer) Centrifugation->Dilution Plate_Loading 5. Add Samples/Standards & Enzyme Conjugate Dilution->Plate_Loading Incubation 6. Incubation (Competitive Binding) Plate_Loading->Incubation Washing 7. Washing Incubation->Washing Substrate_Addition 8. Substrate Addition & Color Development Washing->Substrate_Addition Stop_Reaction 9. Stop Reaction Substrate_Addition->Stop_Reaction Reading 10. Read Absorbance Stop_Reaction->Reading Data_Analysis 11. Data Analysis (Standard Curve) Reading->Data_Analysis

Caption: Experimental workflow for Nicarbazin (DNC) analysis using a competitive ELISA.

Deciding Between LC-MS/MS and ELISA

The following flowchart provides a logical framework for selecting the appropriate analytical method based on experimental needs.

Decision_Tree start Start: Nicarbazin Analysis Required screening High-throughput screening of many samples needed? start->screening confirmation Confirmatory data with highest specificity required? screening->confirmation No use_elisa Use ELISA for initial screening screening->use_elisa Yes budget Budget and equipment constraints? confirmation->budget No use_lcmsms Use LC-MS/MS for confirmation and precise quantification confirmation->use_lcmsms Yes budget->use_elisa Yes budget->use_lcmsms No confirm_positives Confirm positive ELISA results with LC-MS/MS use_elisa->confirm_positives

Caption: Decision-making flowchart for choosing between LC-MS/MS and ELISA.

References

A Comparative Guide to Inter-Laboratory Quantification of Nicarbazin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Nicarbazin, a widely used coccidiostat in the poultry industry. The data presented is compiled from various inter-laboratory studies and proficiency tests, offering researchers, scientists, and drug development professionals a reliable reference for evaluating and selecting appropriate analytical methods.

Nicarbazin is an equimolecular complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). Due to its higher persistence, DNC is the marker residue for monitoring Nicarbazin levels in edible tissues and feed.[1][2] Accurate quantification is crucial to ensure food safety and comply with regulatory limits, such as the Maximum Residue Limit (MRL) of 200 µg/kg for DNC in edible tissues like muscle and liver, as established by the FAO/WHO Joint Expert Committee on Food Additives (JECFA).[3]

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance of different analytical methods for Nicarbazin quantification in animal feed and chicken tissues, as reported in various inter-laboratory studies.

Table 1: Inter-Laboratory Performance for Nicarbazin Quantification in Animal Feed

MethodNo. of LabsMatrixAnalyteRecovery (%)RSDr (%)RSDR (%)LOD (mg/kg)LOQ (mg/kg)Reference
HPLC-UV13Poultry FeedNicarbazin98.3 - 111--0.050.10[4][5]
LC-UV19Broiler FeedNicarbazin91 - 1082.6 - 10.2-<20-[6]
LC-MS-Animal FeedDNC88 - 101< 8--0.1[6]

RSDr: Relative Standard Deviation for Repeatability; RSDR: Relative Standard Deviation for Reproducibility; LOD: Limit of Detection; LOQ: Limit of Quantification.

Table 2: Inter-Laboratory Performance of AOAC Official Method 2013.07 (LC-MS/MS) for DNC in Chicken Tissues

TissueRelative Recovery (%) (95% CI)RSDr (%) (95% CI)RSDR (%)Reference
Muscle90.4 (83.8 - 97.5)5.4 (3.8 - 9.2)7.9[2][7][8]
Liver94.5 (91.1 - 98.0)5.8 (4.1 - 9.9)6.8[2][7]
Kidney91.5 (85.3 - 98.1)5.2 (3.7 - 8.8)9.0[2][7]
Skin with Fat94.5 (89.2 - 100.1)8.9 (6.3 - 15.1)8.9[2][7]

Data derived from ten residue depletion studies conducted in four laboratories.[2][8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

1. High-Performance Liquid Chromatography (HPLC-UV) for Animal Feed

This method was validated through an inter-laboratory study involving thirteen laboratories.[4][5]

  • Sample Preparation and Extraction:

    • Extract samples with 90% acetonitrile.

    • Purify the extract using an alumina column.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: Reverse-phase octylsilica column.

    • Mobile Phase: Isocratic elution.

    • Detection: UV detector set at 340 nm for the 4,4'-dinitrocarbanilide (DNC) moiety.[5]

  • Quantification:

    • A five-point calibration curve is used in the range of 0.1–2 µg/mL.[4]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Chicken Tissues (AOAC Official Method 2013.07)

This method is a widely accepted confirmatory method for the determination of DNC in chicken tissues.[7]

  • Sample Preparation and Extraction:

    • Homogenize poultry tissue cryogenically with solid sodium sulfate.

    • Perform a two-step extraction with acetonitrile.

    • Combine the extracts, filter, and dilute as needed for LC-MS/MS analysis.[1][2][7]

  • LC-MS/MS Conditions:

    • Mobile Phase A: Water with 1.0 mL/L formic acid and 0.38 g/L ammonium acetate.[1][2]

    • Mobile Phase B: Methanol with 1.0 mL/L formic acid and 0.38 g/L ammonium acetate.[1][2]

    • Internal Standard: A deuterated form of DNC (e.g., DNC-d8) is used to improve repeatability.[1][6]

  • Identification and Quantification:

    • Identification is achieved by comparing the retention times and the mass and relative intensity of product ions in the samples to those of the standards.[1][2]

Visualizations

Experimental Workflow for Nicarbazin Quantification in Animal Feed (HPLC-UV)

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Feed Sample Extraction Extract with 90% Acetonitrile Sample->Extraction Purification Purify on Alumina Column Extraction->Purification HPLC HPLC-UV Analysis Purification->HPLC Data Data Acquisition HPLC->Data Quantification Quantify using Calibration Curve Data->Quantification Result Final Concentration Quantification->Result G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Tissue Chicken Tissue Sample Homogenize Cryogenic Homogenization with Sodium Sulfate Tissue->Homogenize Extract1 First Extraction (Acetonitrile) Homogenize->Extract1 Extract2 Second Extraction (Acetonitrile) Extract1->Extract2 Combine Combine & Filter Extracts Extract2->Combine Dilute Dilute for Analysis Combine->Dilute LCMSMS LC-MS/MS Analysis Dilute->LCMSMS Identify Identify by Retention Time & Product Ions LCMSMS->Identify Quantify Quantify using Internal Standard Identify->Quantify FinalResult Final DNC Concentration Quantify->FinalResult G Nicarbazin Nicarbazin Complex DNC 4,4'-Dinitrocarbanilide (DNC) Nicarbazin->DNC 1:1 Molar Ratio HDP 2-Hydroxy-4,6-dimethylpyrimidine (HDP) Nicarbazin->HDP 1:1 Molar Ratio Marker Marker Residue for Quantification DNC->Marker

References

Performance of Nicarbazin-d8 as an Internal Standard in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Nicarbazin-d8 (DNC-d8) as an internal standard for the quantitative analysis of nicarbazin's marker residue, 4,4'-dinitrocarbanilide (DNC), in various biological matrices. The information presented is based on established analytical methodologies, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and includes supporting experimental data to aid in method development and validation.

Nicarbazin is a widely used veterinary drug for the prevention of coccidiosis in poultry.[1][2] Its residue levels in edible tissues and eggs are regulated to ensure food safety.[3][4] Accurate quantification of nicarbazin, measured as DNC, is therefore crucial. The use of a stable isotope-labeled internal standard like this compound is the state-of-the-art approach to correct for matrix effects and variations in sample preparation and instrument response, ensuring the reliability of the analytical results.[1][3][5]

Comparative Performance Data

The performance of methods utilizing this compound as an internal standard has been extensively validated in various poultry tissues. The data consistently demonstrates high accuracy and precision.

Table 1: Performance of an LC-MS/MS Method Using this compound in Chicken Tissues (AOAC Method 2013.07) [6]

Biological MatrixRelative Recovery (95% CI)Repeatability (RSDr) (95% CI)Reproducibility (RSDR)
Muscle90.4% (83.8% to 97.5%)5.4% (3.8% to 9.2%)7.9%
Liver94.5% (91.1% to 98.0%)5.8% (4.1% to 9.9%)6.8%
Kidney91.5% (85.3% to 98.1%)5.2% (3.7% to 8.8%)9.0%
Skin with Fat94.5% (89.2% to 100.1%)8.9% (6.3% to 15.1%)8.9%

Table 2: Performance of an LC-MS/MS Method for DNC in Animal Feeds Using this compound [7]

Spiking Level (mg/kg)Internal Standard Corrected RecoveryRelative Standard Deviation (RSD)
0.188% - 101%< 8%
188% - 101%< 8%
1088% - 101%< 8%
10088% - 101%< 8%

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are summaries of key experimental protocols.

AOAC Official Method 2013.07 for Determination of Nicarbazin (as DNC) in Chicken Tissues[1][7][9]

This method utilizes LC-MS/MS with this compound as an internal standard for the quantification of DNC in poultry tissues including muscle, liver, kidney, and skin with fat.

1. Sample Preparation and Extraction:

  • A representative 5g sample of tissue (1g for kidney) is homogenized.

  • The sample is fortified with a known amount of this compound internal standard solution (1.0 µg/mL).[1][8]

  • Anhydrous sodium sulfate is added to the tissue sample.[1]

  • The sample is extracted twice with acetonitrile.[1][8]

  • The extracts are combined, filtered, and diluted as needed for the analysis.[1][8]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: The extract is injected into a liquid chromatography system. A C18 column is typically used with a gradient elution program.[7][9]

    • Mobile Phase A: Water with formic acid and ammonium acetate.[1][8]

    • Mobile Phase B: Methanol with formic acid and ammonium acetate.[1][8]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in negative ion electrospray ionization (ESI) mode.[5][7]

    • The transition of the deprotonated molecule [M-H]⁻ of DNC (m/z 301) to its product ions is monitored.[5]

    • The corresponding transition for DNC-d8 (m/z 309) is also monitored for quantification.[5][9]

3. Quantification:

  • A matrix-matched standard curve is prepared by fortifying blank tissue extracts with known concentrations of DNC standards.[1][8]

  • The concentration of DNC in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[9]

Visualizations

Nicarbazin's Mechanism of Action

Nicarbazin acts as an anticoccidial agent by disrupting the parasite's metabolism. The DNC component is the active moiety and is thought to interfere with mitochondrial metabolism and cholesterol metabolism, which is crucial for the formation of the parasite's membrane.[2][10]

Nicarbazin_Mechanism cluster_host_cell Host Intestinal Cell Eimeria Eimeria Mitochondrion Mitochondrion Mitochondrion->Eimeria Membrane_Formation Membrane_Formation Membrane_Formation->Eimeria Nicarbazin Nicarbazin DNC DNC Nicarbazin->DNC Dissociation HDP HDP Nicarbazin->HDP Dissociation DNC->Mitochondrion Inhibits Electron Transport DNC->Membrane_Formation Interferes with Cholesterol Metabolism DNC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization Fortification Fortification Homogenization->Fortification Add this compound Extraction Extraction Fortification->Extraction Acetonitrile Cleanup Cleanup Extraction->Cleanup Filtration/ Dilution LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Peak Area Ratio (DNC/DNC-d8) Reporting Reporting Quantification->Reporting Biological_Sample Biological_Sample Biological_Sample->Homogenization

References

A Comparative Guide to Alternative Analytical Methods for Nicarbazin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking reliable and robust methods for the quantification of Nicarbazin, the industry-standard reliance on the deuterated internal standard, Nicarbazin-d8, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-established. However, the availability or cost of isotopic standards can be a limiting factor. This guide provides a comprehensive comparison of alternative analytical methods that do not require this compound, offering a critical evaluation of their performance based on available experimental data.

The primary focus of Nicarbazin analysis is its marker residue, 4,4'-dinitrocarbanilide (DNC), as the 2-hydroxy-4,6-dimethylpyrimidine (HDP) component is less persistent in tissues. The methods discussed below are all designed to quantify DNC accurately in various matrices, including poultry tissues, eggs, and animal feed.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of the established LC-MS/MS method using this compound and compares it with alternative methods, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and an advanced sample preparation technique coupled with LC-MS/MS that does not necessitate a deuterated internal standard.

Parameter LC-MS/MS with this compound HPLC-UV In-Syringe Dispersive Solid-Phase Filter Clean-up with LC-MS/MS
Limit of Quantification (LOQ) 0.5 µg/kg - 100 µg/kg[1]12.5 µg/kg - 500 ng/g[2][3]0.3 µg/kg[4]
Limit of Detection (LOD) Not consistently reported0.05 mg/kg - 250 ng/g[3][5]0.1 µg/kg[4]
Recovery 90.4% - 94.5%[6]70% - 111%[2][5]90.1% - 105.2%[4]
Precision (RSD) 5.2% - 8.9% (Repeatability)[6]2.8% - 10.4%[7]3.0% - 8.1%[4]
Internal Standard This compound (d8-DNC)Not typically usedIsotopically labeled standard for other analytes, but the method can be adapted
Selectivity Very HighModerate to HighVery High
Throughput HighModerateHigh

Experimental Protocols

Standard Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound

This method is widely recognized for its high sensitivity and selectivity and serves as a benchmark for comparison. The AOAC Official Method 2013.07 is a prime example of this approach[6].

Sample Preparation:

  • Homogenize tissue samples cryogenically with sodium sulfate.

  • Perform a two-step extraction with acetonitrile.

  • Add the this compound internal standard to the combined extracts.

  • Filter the extract and dilute as necessary before injection.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol, both containing formic acid and ammonium acetate.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for DNC and d8-DNC.

Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a cost-effective alternative to LC-MS/MS and does not require a deuterated internal standard. It is suitable for routine monitoring where high sensitivity is not the primary requirement.

Sample Preparation: [2][7]

  • Extract DNC from the sample matrix (e.g., broiler liver, feed) using acetonitrile.

  • Perform a defatting step with hexane.

  • The extract is then subjected to a clean-up step, which can involve liquid-liquid partitioning or solid-phase extraction (SPE) on a C18 cartridge.

  • Evaporate the purified extract to dryness and reconstitute it in the mobile phase.

HPLC-UV Conditions: [2][7]

  • Column: C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, sometimes with the addition of acetic acid.

  • Detection: UV detector set at a wavelength of 340 nm or 350 nm.

Alternative Method 2: In-Syringe Dispersive Solid-Phase Filter Clean-up with LC-MS/MS

This innovative sample preparation technique significantly reduces sample handling time and solvent consumption. While the cited study uses an internal standard for other analytes, the high recovery and precision suggest its potential for adaptation to methods without an isotopically labeled internal standard for Nicarbazin, relying on matrix-matched calibration[4][8].

Sample Preparation: [4]

  • Homogenize the sample and extract with acetonitrile.

  • Add sodium chloride to induce phase separation.

  • Take an aliquot of the acetonitrile supernatant and pass it through a syringe filter containing a dispersive solid-phase extraction (DSPE) sorbent (e.g., silica).

LC-MS/MS Conditions:

  • Similar to the standard LC-MS/MS method, with detection in MRM mode.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of Nicarbazin, highlighting the key stages from sample collection to data analysis.

General Workflow for Nicarbazin Quantification cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Collection Sample Collection (Tissue, Eggs, Feed) Homogenization Homogenization Sample Collection->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Clean-up Clean-up (LLE, SPE, dSPE) Extraction->Clean-up Final Extract Final Extract Clean-up->Final Extract Chromatographic Separation Chromatographic Separation (HPLC or UPLC) Final Extract->Chromatographic Separation Detection Detection (UV or MS/MS) Chromatographic Separation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Quantification Quantification (Calibration Curve) Data Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General analytical workflow for Nicarbazin quantification.

Signaling Pathways and Logical Relationships

The choice of an analytical method often depends on a balance of factors including required sensitivity, sample matrix, available instrumentation, and cost. The following diagram illustrates the decision-making process for selecting an appropriate method for Nicarbazin analysis.

Decision Pathway for Nicarbazin Analysis Method Selection Start Start: Need for Nicarbazin Quantification High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity Deuterated_Standard Deuterated Standard (this compound) Available? High_Sensitivity->Deuterated_Standard Yes HPLC_UV HPLC-UV High_Sensitivity->HPLC_UV No LCMSMS_d8 LC-MS/MS with This compound Deuterated_Standard->LCMSMS_d8 Yes LCMSMS_no_d8 LC-MS/MS with Matrix-Matched Calibration Deuterated_Standard->LCMSMS_no_d8 No End Method Selected LCMSMS_d8->End LCMSMS_no_d8->End HPLC_UV->End

Caption: Decision tree for selecting a Nicarbazin quantification method.

Conclusion

While the use of this compound in LC-MS/MS methods remains the gold standard for high-sensitivity and regulatory-compliant quantification of Nicarbazin, viable alternatives exist. HPLC-UV provides a robust and cost-effective solution for routine analysis where the ultimate sensitivity is not paramount. Furthermore, advancements in sample preparation techniques, such as in-syringe dispersive solid-phase filter clean-up, offer a path to high-throughput analysis with LC-MS/MS, potentially without the need for an expensive deuterated internal standard. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the matrix, required limit of quantification, available instrumentation, and budget.

References

A Comparative Guide to Internal Standards for Nicarbazin Analysis: Nicarbazin-d8 vs. 13C-Nicarbazin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of nicarbazin, a widely used veterinary drug, is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methods, particularly in complex matrices. This guide provides a detailed comparison of two commonly employed internal standards for nicarbazin analysis: Nicarbazin-d8 and 13C-Nicarbazin.

Executive Summary

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry assays, designed to mimic the analyte of interest and compensate for variability during sample preparation and analysis. The choice between a deuterated (e.g., this compound) and a 13C-labeled (e.g., 13C-Nicarbazin) internal standard can significantly impact assay performance.

Generally, 13C-labeled internal standards are considered superior to their deuterated counterparts. This is primarily because the larger mass difference between deuterium (D) and hydrogen (H) can lead to slight differences in physicochemical properties. These differences may result in chromatographic separation from the unlabeled analyte, which can compromise the internal standard's ability to effectively compensate for matrix effects and ionization suppression.[1][2][3][4] In contrast, the smaller mass difference between 13C and 12C results in nearly identical chemical and physical behavior, ensuring co-elution and more accurate correction.[1][3]

This guide will delve into the available performance data for this compound and provide a theoretical comparison with the expected performance of 13C-Nicarbazin, supported by detailed experimental protocols and visualizations.

Data Presentation: Performance of this compound

The following table summarizes the performance of this compound as an internal standard in various analytical methods for the determination of nicarbazin (measured as its marker residue, 4,4'-dinitrocarbanilide or DNC).

MatrixSpiking LevelsRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Animal Feeds0.1 - 100 mg/kg88 - 101< 8[5][6]
Chicken Muscle1, 100, 200 µg/kg94.0 - 103.73.1 - 11.4[7]
Chicken Eggs1, 10, 20 µg/kg90.1 - 105.23.0 - 8.1[7]
Chicken Liver100, 200, 300 µg/kgNot explicitly stated, but method validatedNot explicitly stated, but method validated[8]
Chicken Tissues (Liver, Kidney, Muscle, Skin with Fat)VariousMethod validated with DNC-d8Method validated with DNC-d8[9]

Note: Data for a direct comparison with 13C-Nicarbazin is not available in the reviewed literature. The expected performance of 13C-Nicarbazin would be a tighter range of recovery and lower RSD due to more effective correction for matrix effects.

Theoretical Comparison: this compound vs. 13C-Nicarbazin

FeatureThis compound (Deuterated)13C-Nicarbazin (13C-Labeled)Rationale
Co-elution with Analyte May exhibit slight chromatographic separation from the native analyte.Expected to co-elute perfectly with the native analyte.The significant mass difference between Deuterium and Hydrogen can alter the molecule's polarity and interaction with the stationary phase. The mass difference between 13C and 12C is much smaller, leading to negligible chromatographic effects.[1][3][4]
Correction for Matrix Effects Generally effective, but can be compromised if chromatographic separation occurs.Highly effective due to identical elution profiles, ensuring both standard and analyte experience the same matrix effects.[1][2]If the internal standard and analyte elute at different times, they may be subjected to different co-eluting matrix components, leading to differential ion suppression or enhancement.
Isotopic Stability Deuterium atoms, especially on certain positions, can be susceptible to back-exchange with hydrogen atoms from the solvent.13C labels are incorporated into the carbon skeleton of the molecule and are highly stable.This potential for isotopic exchange in deuterated standards can affect the accuracy of quantification over time.
Accuracy and Precision Good, as demonstrated in validated methods.Expected to be superior, leading to lower variability and higher accuracy.More effective correction for matrix effects and higher isotopic stability contribute to improved overall performance.
Commercial Availability and Cost More commonly available and generally less expensive.May be less readily available and more expensive to synthesize.The synthesis of 13C-labeled compounds is often more complex than deuteration.

Experimental Protocols

Below is a representative experimental protocol for the analysis of nicarbazin in animal tissues using a stable isotope-labeled internal standard. This protocol is based on established methods and can be adapted for either this compound or 13C-Nicarbazin.[7][9]

1. Sample Preparation (Chicken Tissue)

  • Homogenization: Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add a known amount of the internal standard solution (this compound or 13C-Nicarbazin) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction step on the remaining pellet with another 10 mL of acetonitrile to improve recovery. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate nicarbazin from matrix components.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nicarbazin (DNC): Monitor at least two transitions (e.g., m/z 301.1 > 137.0 and 301.1 > 163.0).

    • This compound (DNC-d8): Monitor the corresponding transition (e.g., m/z 309.1 > 141.0).

    • 13C-Nicarbazin: The specific transition will depend on the number and position of the 13C labels.

3. Quantification

  • Construct a calibration curve using matrix-matched standards containing known concentrations of nicarbazin and a fixed concentration of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of nicarbazin in the samples by interpolating from the calibration curve.

Mandatory Visualization

Structural Differences

G Structural Comparison of Nicarbazin (DNC component) and its Isotopologues cluster_0 Nicarbazin (DNC) cluster_1 This compound cluster_2 13C-Nicarbazin Nicarbazin Structure with 12C and 1H Nicarbazin_d8 Structure with Deuterium (D) replacing 8 Hydrogens (H) Nicarbazin_13C Structure with 13C replacing some 12C atoms

Caption: Chemical structures of Nicarbazin (DNC), this compound, and 13C-Nicarbazin.

Experimental Workflow

G Sample 1. Homogenized Sample Spike 2. Spike with Internal Standard (this compound or 13C-Nicarbazin) Sample->Spike Extract 3. Solvent Extraction (e.g., Acetonitrile) Spike->Extract Separate 4. Centrifugation/Filtration Extract->Separate Analyze 5. LC-MS/MS Analysis Separate->Analyze Quantify 6. Data Processing and Quantification Analyze->Quantify

Caption: A typical workflow for the analysis of Nicarbazin using an internal standard.

Logical Relationship: Internal Standard Performance

G cluster_0 Internal Standard Properties cluster_1 Analytical Performance Coelution Co-elution with Analyte Matrix_Effect Accurate Matrix Effect Correction Coelution->Matrix_Effect Stability Isotopic Stability Accuracy High Accuracy Stability->Accuracy Matrix_Effect->Accuracy Precision High Precision Matrix_Effect->Precision

References

A Comparative Guide to Proficiency Testing Schemes for Nicarbazin Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of veterinary drug residues, participation in proficiency testing (PT) schemes is a critical component of quality assurance. These schemes provide an objective assessment of a laboratory's analytical performance and the reliability of its data. This guide offers a comparative overview of available PT schemes for the analysis of Nicarbazin, a widely used coccidiostat in poultry production.

Overview of Proficiency Testing Providers

Several organizations offer PT schemes that include Nicarbazin as a target analyte. This guide focuses on three prominent providers: the European Union Reference Laboratory for Feed Additives (EURL-FA), Fapas, and Bipea.

Quantitative Data Comparison

The following table summarizes the key quantitative aspects of recent and ongoing PT schemes for Nicarbazin residue analysis from the identified providers. Data has been compiled from publicly available reports and scheme descriptions.

Provider Scheme / Report ID Matrix Nicarbazin (DNC) Concentration Range (mg/kg)*Number of Participants Year Frequency
EURL-FA FAC-23/01Poultry FeedTest Material A: 0.99 ± 0.11Test Material B: 8.5 ± 1.1262023Annual
EURL-FA FAC-19/2[1]Poultry Compound FeedTest Material A: 4.8 ± 0.5Test Material B: 111.4 ± 4.5292019Annual
Fapas FCVD8-AFE15[2][3][4]Poultry FeedNot publicly availableNot publicly availableOngoingAnnual
Bipea PTS 107[5][6][7]Animal FeedNot publicly available22[6]OngoingAnnual

*DNC (Dinitrocarbanilide) is the marker residue for Nicarbazin.

Experimental Protocols

A detailed experimental protocol is crucial for understanding the context of the PT results. The following is a summary of the methodology employed in the EURL-FA PT scheme FAC-23/01, which provides a representative example of a well-documented protocol.

Test Material Preparation (EURL-FA FAC-23/01)

  • Matrix Sourcing : Two types of blank poultry feed (a mixed grain feed and a compound feed) were sourced commercially.

  • Blank Analysis : The blank feeds were analyzed to ensure they were free from coccidiostat contamination.

  • Spiking : The blank feeds were spiked with a solution containing a mixture of seven coccidiostats, including Nicarbazin.

  • Homogenization : The spiked materials were thoroughly homogenized to ensure a uniform distribution of the analytes.

  • Packaging and Distribution : The homogenized test materials were packaged and dispatched to the participating laboratories.

Analytical Methods of Participating Laboratories

In the EURL-FA PT schemes, participating laboratories utilize their routine analytical methods. The most commonly employed technique for the quantification of Nicarbazin (as DNC) is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) . This method offers high selectivity and sensitivity for detecting and quantifying Nicarbazin residues at the required levels.

Visualizing the Proficiency Testing Workflow

The following diagrams illustrate the general workflow of participating in a proficiency testing scheme and a typical analytical workflow for Nicarbazin residue analysis.

PT_Workflow cluster_provider PT Provider cluster_lab Participating Laboratory cluster_provider2 PT Provider prep Test Material Preparation dist Distribution prep->dist receipt Sample Receipt dist->receipt analysis Analysis receipt->analysis reporting Result Reporting analysis->reporting eval Performance Evaluation reporting->eval report Final Report Issuance eval->report Analytical_Workflow sample Feed Sample extraction Solvent Extraction sample->extraction cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup analysis HPLC-MS/MS Analysis cleanup->analysis quantification Quantification analysis->quantification

References

Independent Confirmation of Nicarbazin Findings: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the confirmation of Nicarbazin findings in various matrices, with a focus on providing supporting experimental data and detailed methodologies. Nicarbazin, a widely used coccidiostat in the poultry industry, is a complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][2][3] Regulatory monitoring and research applications necessitate reliable and often independent confirmatory analysis, for which DNC serves as the marker residue.[1][2] This document compares the performance of three prominent analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for Nicarbazin analysis depends on several factors, including the required level of sensitivity, selectivity, sample throughput, and the purpose of the analysis (e.g., screening vs. confirmation). The following tables summarize the quantitative performance of LC-MS/MS, HPLC-UV, and ELISA for the determination of Nicarbazin (measured as DNC).

Table 1: Comparison of Quantitative Performance in Chicken Tissues

ParameterLC-MS/MSHPLC-UVELISA
Limit of Detection (LOD) < 3.0 ng/g[4]0.05 mg/kg (50 ng/g)[5]< 10 µg/kg (10 ng/g)[6]
Limit of Quantitation (LOQ) 20 ng/g[4]12.5 µg/kg (12.5 ng/g)[7]Not specified
Recovery 82% - 99%[4]>70% - 102.0%[5][7]74.4% - 111.7%[8]
Precision (RSD) 0.53% - 11.3%[4]2.8% - 10.4%[5]Not specified
Primary Use Confirmation & QuantificationQuantificationScreening

Table 2: Comparison of Quantitative Performance in Eggs

ParameterLC-MS/MSHPLC-UVELISA
Limit of Detection (LOD) < 3.0 ng/g[4]0.05 mg/kg (50 ng/g)[5]< 3 µg/kg (3 ng/g)[6]
Limit of Quantitation (LOQ) 20 ng/g[4]Not specifiedNot specified
Recovery 82%[4]93.6% - 102.0%[5]99% (spiked)[9]
Precision (RSD) Not specified2.8% - 10.4%[5]Not specified
Primary Use Confirmation & QuantificationQuantificationScreening

Table 3: Comparison of Quantitative Performance in Animal Feed

ParameterLC-MS/MSHPLC-UVELISA
Limit of Detection (LOD) Not specified250 ng/g[10]50 ng/g[11]
Limit of Quantitation (LOQ) Not specified500 ng/g[10]Not specified
Recovery 88% - 101%[12]95.2% - 101.8%[10]80% - 105%[11]
Precision (RSD) < 8%[12]2.8% - 4.7%[10]Not specified
Primary Use QuantificationQuantificationScreening

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical findings. The following sections outline the key steps for each of the discussed techniques.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the confirmation of Nicarbazin residues due to its high sensitivity and selectivity.[2] The AOAC Official Method 2013.07 is a widely accepted protocol.[3]

Sample Preparation (Chicken Tissue):

  • Homogenization: Cryogenically homogenize the tissue sample with solid sodium sulfate.[1]

  • Extraction: Perform a two-step extraction with acetonitrile.[1]

  • Centrifugation: Centrifuge the sample to separate the supernatant.

  • Combine and Dilute: Combine the supernatants from both extractions and dilute as needed based on the expected concentration range.[1]

  • Internal Standard: Add a deuterated internal standard (DNC-d8) prior to extraction to ensure accuracy.[1]

  • Filtration: Filter the final extract into an LC vial for analysis.[1]

LC-MS/MS Analysis:

  • Chromatography: Utilize a liquid chromatography system to separate the DNC from other matrix components.

  • Mass Spectrometry: Employ a tandem mass spectrometer for detection and quantification. Identification is achieved by comparing the retention time and the ratio of specific product ions of the sample to those of a known standard.[1][13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and reliable technique for the quantification of Nicarbazin, particularly at higher concentration levels.

Sample Preparation (Broiler Liver):

  • Extraction: Extract the liver sample with two portions of acetonitrile.[7]

  • Defatting: Wash the extract with hexane to remove lipids.[5][7]

  • Evaporation: Evaporate the extract to dryness under a stream of nitrogen.[7]

  • Reconstitution and Solid-Phase Extraction (SPE): Reconstitute the residue in an acetonitrile-water mixture and load it onto a C18 SPE cartridge for cleanup.[7]

  • Elution and Final Preparation: Elute the analyte from the SPE cartridge, evaporate to dryness, and reconstitute in the mobile phase for injection.[7]

HPLC-UV Analysis:

  • Chromatography: Use a reversed-phase HPLC column to separate DNC.

  • Detection: Monitor the eluent at a specific wavelength (e.g., 350 nm) to detect and quantify the DNC peak.[5][7]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that offers rapid and cost-effective detection of Nicarbazin residues.[8][14]

Sample Preparation (Egg and Chicken Muscle):

  • Extraction: Extract the sample with acetonitrile.[6]

  • Defatting: Wash the extract with hexane.[6]

  • The resulting extract can then be used directly in the ELISA.

ELISA Procedure (Competitive Assay):

  • Coating: Coat microtiter plate wells with a DNC-protein conjugate.

  • Competition: Add the sample extract and a specific anti-DNC antibody to the wells. The DNC in the sample will compete with the coated DNC for antibody binding.

  • Washing: Wash the plate to remove unbound components.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a substrate that produces a colored product upon reaction with the enzyme.

  • Measurement: Measure the absorbance of the colored product. The color intensity is inversely proportional to the amount of DNC in the sample.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization (Cryogenic, with Na2SO4) Extraction 2. Extraction (Acetonitrile x2) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Combine_Dilute 4. Combine & Dilute Centrifugation->Combine_Dilute Filter 5. Filtration Combine_Dilute->Filter LC LC Separation Filter->LC MSMS MS/MS Detection LC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for Nicarbazin (DNC) confirmation by LC-MS/MS.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Extraction 1. Extraction (Acetonitrile) Defatting 2. Defatting (Hexane) Extraction->Defatting Evaporation1 3. Evaporation Defatting->Evaporation1 SPE 4. Solid-Phase Extraction (C18) Evaporation1->SPE Evaporation2 5. Evaporation SPE->Evaporation2 Reconstitution 6. Reconstitution Evaporation2->Reconstitution HPLC HPLC Separation Reconstitution->HPLC UV UV Detection HPLC->UV Data Data Analysis UV->Data

Caption: Workflow for Nicarbazin (DNC) quantification by HPLC-UV.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Assay Extraction 1. Extraction (Acetonitrile) Defatting 2. Defatting (Hexane) Extraction->Defatting Competition Competition Step Defatting->Competition Coating Plate Coating Coating->Competition Washing1 Washing Competition->Washing1 Secondary_Ab Secondary Antibody Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Substrate Substrate Addition Washing2->Substrate Measurement Absorbance Reading Substrate->Measurement Data Data Analysis Measurement->Data

Caption: Workflow for Nicarbazin (DNC) screening by ELISA.

Method_Selection Start Analytical Need Screening High-Throughput Screening? Start->Screening Confirmation Confirmatory Analysis Required? Screening->Confirmation No ELISA ELISA Screening->ELISA Yes LCMSMS LC-MS/MS Confirmation->LCMSMS Yes (High Sensitivity) HPLCUV HPLC-UV Confirmation->HPLCUV No (Quantitative)

Caption: Decision tree for selecting an analytical method for Nicarbazin.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Nicarbazin-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Nicarbazin-d8, a deuterated analog of the anticoccidial agent Nicarbazin, often used as an internal standard in analytical research.[1] Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with Nicarbazin. The Safety Data Sheet (SDS) for Nicarbazin indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound or its waste.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear impervious, flame-resistant clothing.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Quantitative Hazard Data Summary

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[2]
Eye IrritationH319Causes serious eye irritation[2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This process is designed to minimize exposure and ensure that waste is handled in a compliant and safe manner.

Experimental Workflow for this compound Waste Disposal

cluster_prep 1. Waste Identification & Segregation cluster_containment 2. Containment & Labeling cluster_storage 3. Temporary Storage cluster_disposal 4. Final Disposal A Identify this compound Waste B Segregate Solid vs. Liquid Waste A->B C Use Designated, Compatible Waste Containers D Label Containers Clearly: 'this compound Waste', Hazard Symbols C->D E Store in a Well-Ventilated, Designated Area F Keep Containers Tightly Closed E->F G Arrange for Pickup by Licensed Waste Disposal Service H Maintain Disposal Records G->H

Caption: Workflow for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused neat material, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and solvent rinses.

  • Segregate waste at the point of generation. Separate solid waste (contaminated gloves, paper towels, etc.) from liquid waste (solvents, reaction mixtures).

2. Waste Containment:

  • Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container should be clearly labeled as "this compound Solid Waste" and include appropriate hazard symbols.

  • Liquid Waste: Collect in a compatible, shatter-resistant container (e.g., a high-density polyethylene or glass bottle) with a screw cap. The container must be labeled as "this compound Liquid Waste," list all chemical constituents (including solvents), and display relevant hazard symbols.

3. Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date the waste was first added to the container.

    • The laboratory and responsible researcher's name.

4. Temporary Storage:

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly closed when not in use.[3]

  • Secondary containment (e.g., a chemical-resistant tray) is recommended to contain any potential spills.

5. Final Disposal:

  • Dispose of the contents and container in accordance with all applicable federal, state, and local regulations.[3][4] This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

  • Maintain a record of all hazardous waste generated and disposed of.

Logical Decision-Making for this compound Disposal

The following diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.

start Material Handling Decision Point is_contaminated Is the material contaminated with this compound? start->is_contaminated dispose_non_hazardous Dispose as Non-Hazardous Waste is_contaminated->dispose_non_hazardous  No is_reusable Is the item reusable (e.g., glassware)? is_contaminated->is_reusable  Yes dispose_hazardous Dispose as This compound Hazardous Waste (Follow Protocol) is_reusable->dispose_hazardous  No (e.g., disposable plasticware) decontaminate Decontaminate Thoroughly (e.g., solvent rinse) is_reusable->decontaminate  Yes decontaminate->dispose_hazardous  Generate Contaminated Rinse reuse Safe for Reuse decontaminate->reuse

Caption: Decision tree for handling this compound contaminated materials.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure the safety of their personnel and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Personal protective equipment for handling Nicarbazin-d8

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal protocols for Nicarbazin-d8. It is intended for laboratory personnel, researchers, and scientists engaged in drug development and other research applications. This compound is a deuterium-labeled form of Nicarbazin, and while it is primarily used as an internal standard for analytical purposes, it should be handled with the same precautions as the parent compound.[1][2][3]

Hazard Identification and Classification

Nicarbazin is classified with the following hazards. Users should assume this compound presents similar risks.

  • GHS Classification:

    • Skin Irritation, Category 2 (H315: Causes skin irritation)[4][5][6]

    • Serious Eye Irritation, Category 2A (H319: Causes serious eye irritation)[4][5][6]

    • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335: May cause respiratory irritation)[4][5][6]

  • Signal Word: Warning[4][5]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[4]Prevents eye contact which can cause serious irritation.[4][5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or impervious clothing.[4][7]Prevents skin contact which causes irritation.[4][5][6] Contaminated clothing should be removed and washed before reuse.[4][5]
Respiratory Protection Use only in a well-ventilated area.[4][5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.Avoid breathing dust, which may cause respiratory irritation.[4][5][6]

Operational Plan: Safe Handling and Storage

Follow these procedural steps to ensure the safe handling and storage of this compound in a laboratory setting.

  • Preparation:

    • Work in a designated, well-ventilated area, such as a fume hood.[4][7]

    • Ensure all required PPE is clean, in good condition, and worn correctly.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid the formation of dust when handling the powdered form.[4]

    • Wash hands thoroughly after handling the substance.[4][5]

    • Avoid prolonged or repeated exposure.[6]

    • Keep the container tightly closed when not in use.[4][5]

  • Storage:

    • Store in the original, tightly closed container in a locked and well-ventilated place.[4][5]

    • Recommended storage for the powder is at -20°C for long-term stability (up to 3 years).[8]

    • Do not store near food, animal feed, or medical supplies.[4]

    • Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency and First Aid Procedures

Immediate and appropriate responses to exposure are critical.

Exposure Route First Aid Protocol
If in Eyes Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
If on Skin Take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5]
If Swallowed Rinse mouth with water. Get medical attention if symptoms occur. It is expected to be a low ingestion hazard.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection:

    • Collect waste this compound and contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, labeled, and sealed container.

  • Spill Cleanup:

    • In case of a spill, avoid creating dust.[4]

    • Sprinkle the spill with an absorbent material like sawdust, vermiculite, or kitty litter.[4]

    • Sweep the absorbed material into a plastic bag or container for disposal.[4]

    • Do not wash spills away into drains.[4]

  • Final Disposal:

    • Dispose of the contents and container at an appropriate treatment and disposal facility.[4]

    • All disposal activities must be in accordance with applicable local, regional, and national laws and regulations.[4][5] Do not dispose of it with household garbage or allow it to reach the sewage system.[6]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify Ventilation (Fume Hood) prep2 Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower) prep2->prep3 handle1 Retrieve from Storage (-20°C) prep3->handle1 handle2 Weigh/Handle Compound (Avoid Dust) handle1->handle2 handle3 Securely Close Container handle2->handle3 spill Spill Occurs handle2->spill exposure Exposure Occurs handle2->exposure clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Contaminated Waste (Sealed Container) clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill->clean2 Follow Spill Protocol exposure->prep3 Use Eyewash/Shower Seek Medical Attention

Caption: A procedural flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.